Product packaging for 3-Bromopyridin-2-ol(Cat. No.:CAS No. 13466-43-8)

3-Bromopyridin-2-ol

Cat. No.: B031989
CAS No.: 13466-43-8
M. Wt: 174.00 g/mol
InChI Key: YDUGVOUXNSWQSW-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxypyridine (CAS 13466-43-8) is a versatile halogenated heteroaromatic building block of significant value in medicinal chemistry and organic synthesis. The presence of both a bromine atom and a hydroxyl group on the pyridine ring creates a multifunctional scaffold amenable to further structural elaboration. The bromine serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, alkyl, and amine substituents at the 3-position. Concurrently, the tautomeric 2-pyridone form (2-hydroxypyridine exists in equilibrium with 2-pyridone) offers two distinct reactive sites: the oxygen can act as a hydrogen-bond acceptor or be alkylated, while the nitrogen can coordinate to metals or participate in hydrogen bonding. This unique reactivity profile makes 3-Bromo-2-hydroxypyridine a critical intermediate in the synthesis of complex molecules, including kinase inhibitors, agrochemicals, and ligands for catalysis. Its primary research applications focus on developing novel active pharmaceutical ingredients (APIs), functionalized ligands for metal-organic frameworks (MOFs), and as a core structure for studying structure-activity relationships (SAR) in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrNO B031989 3-Bromopyridin-2-ol CAS No. 13466-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-pyridin-2-one
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InChI

InChI=1S/C5H4BrNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUGVOUXNSWQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355959
Record name 3-Bromo-2-hydroxypyridine
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Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13466-43-8
Record name 3-Bromo-2(1H)-pyridinone
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Record name 3-Bromo-2-hydroxypyridine
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Record name 3-Bromo-2-hydroxypyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromopyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details the primary synthetic pathway, including a thorough experimental protocol, a summary of key quantitative data, and a visualization of the synthesis workflow.

Core Synthesis Pathway: Electrophilic Bromination of 2-Pyridone

The most common and direct method for the synthesis of this compound is the electrophilic bromination of 2-pyridone (also known as 2-hydroxypyridine). In this reaction, elemental bromine is used as the brominating agent, typically in an aqueous or acidic medium. The electron-rich nature of the 2-pyridone ring directs the electrophilic attack of bromine primarily to the 3- and 5-positions. By controlling the stoichiometry and reaction conditions, selective mono-bromination at the 3-position can be achieved.

The reaction proceeds via the attack of the electrophilic bromine on the electron-rich pyridone ring, leading to the formation of a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the 3-brominated product.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established chemical literature.

Materials:

  • 2-Pyridone

  • Bromine

  • Glacial Acetic Acid

  • Water

  • Sodium bisulfite

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 2-pyridone (1.0 equivalent) in glacial acetic acid and water is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Bromination: A solution of bromine (1.0 equivalent) in glacial acetic acid is added dropwise to the cooled 2-pyridone solution with vigorous stirring. The rate of addition is controlled to maintain the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine. This is followed by careful neutralization with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

ParameterValue
Reactants
2-Pyridone1.0 eq
Bromine1.0 - 1.1 eq
Reaction Conditions
SolventGlacial Acetic Acid / Water
Reaction Temperature0 °C to room temperature
Reaction Time12 - 24 hours
Product
Yield60-75%
AppearanceOff-white to pale yellow solid
Melting Point178-182 °C
Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz)δ 7.60 (dd, J=6.7, 1.9 Hz, 1H), 7.50 (dd, J=6.7, 1.9 Hz, 1H), 6.25 (t, J=6.7 Hz, 1H), 12.0 (br s, 1H)
¹³C NMR (DMSO-d₆, 100 MHz)δ 160.5, 140.1, 138.5, 108.2, 105.6

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Pyridone 2-Pyridone Bromination Bromination 2-Pyridone->Bromination Bromine Bromine Bromine->Bromination Glacial Acetic Acid / Water Glacial Acetic Acid / Water Glacial Acetic Acid / Water->Bromination Quenching Quenching Bromination->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Synthesis workflow for this compound.

The following diagram illustrates the core signaling pathway of the chemical transformation.

Signaling_Pathway 2-Pyridone 2-Pyridone Sigma_Complex Sigma Complex (Intermediate) 2-Pyridone->Sigma_Complex Electrophilic Attack Bromine Bromine Bromine->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation This compound This compound Deprotonation->this compound Restoration of Aromaticity

Reaction mechanism for the synthesis of this compound.

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromopyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug discovery, as well as reaction kinetics and purification in chemical synthesis.

PropertyValueSource(s)
Molecular Formula C₅H₄BrNO--INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3]
Molecular Weight 174.00 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[4]
Appearance Bright light brown crystalline powder; White to off-white solid--INVALID-LINK--[5]
Melting Point 179-183 °C--INVALID-LINK--[5], --INVALID-LINK--[4]
Boiling Point (Predicted) 336.6 ± 42.0 °C--INVALID-LINK--[5]
pKa (Predicted) 10.53 ± 0.10--INVALID-LINK--[5]
Water Solubility Slightly soluble--INVALID-LINK--[5]
LogP 1.5497--INVALID-LINK--[1]
Storage Conditions 2-8°C--INVALID-LINK--[5], --INVALID-LINK--[4]

Experimental Protocols

The following sections outline generalized experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.[6][7][8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[8]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[8]

  • For a pure compound, the melting range should be narrow (0.5-2°C).

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, a general procedure for determining the boiling point of a liquid organic compound is provided for reference. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[5][9]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Clamp and stand

Procedure:

  • Place a small amount (a few milliliters) of the liquid sample into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

  • Attach the test tube to a thermometer and suspend the assembly in a heating bath.

  • Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[11]

Apparatus:

  • Small test tubes

  • Vortex mixer (optional)

  • Spatula or balance for solids; micropipette for liquids

  • A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a small test tube.

  • Add a measured volume of the desired solvent (e.g., 0.1 mL) to the test tube.

  • Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid has completely dissolved, the compound is considered soluble under these conditions. If not, the process can be repeated with increasing volumes of solvent to determine the approximate solubility limit.

  • To assess solubility in acidic or basic aqueous solutions, 5% aqueous HCl and 5% aqueous NaOH can be used as solvents.[11]

pKa Determination

The pKa is a measure of the acidity of a compound. Potentiometric titration is a common method for its determination.[12][13]

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized base (if the compound is acidic) or acid (if the compound is basic), adding the titrant in small, known increments.

  • Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is the logarithm of this coefficient and is a key indicator of a compound's lipophilicity.[14] The shake-flask method is a traditional approach.

Apparatus:

  • Separatory funnel or screw-cap vials

  • Mechanical shaker

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • 1-Octanol and water (or a suitable buffer)

Procedure:

  • Pre-saturate the 1-octanol with water and the water with 1-octanol.

  • Prepare a stock solution of this compound in one of the phases (e.g., water).

  • Add a known volume of the stock solution and a known volume of the other phase to a separatory funnel or vial.

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation can aid in this process.

  • Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry by creating a calibration curve).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P.

Synthesis Workflow

This compound can be synthesized through various routes. One common approach involves the bromination of 2-hydroxypyridine. Another plausible pathway is the diazotization of 2-amino-3-bromopyridine. The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_inter Intermediate cluster_final Final Product 2-Hydroxypyridine 2-Hydroxypyridine This compound This compound 2-Hydroxypyridine->this compound Bromination (e.g., NBS or Br2) 2-Aminopyridine 2-Aminopyridine 2-Amino-3-bromopyridine 2-Amino-3-bromopyridine 2-Aminopyridine->2-Amino-3-bromopyridine Bromination 2-Amino-3-bromopyridine->this compound Diazotization (NaNO2, H2SO4)

Caption: A generalized synthetic workflow for this compound.

References

In-Depth Structural Analysis of 3-Bromopyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridin-2-ol is a halogenated derivative of the pyridinone scaffold, a core structure found in numerous biologically active compounds and FDA-approved drugs.[1] The unique electronic properties conferred by the bromine atom and the inherent tautomerism of the pyridin-2-ol system make this molecule a versatile building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive analysis of the structural features of this compound, focusing on its tautomeric nature, spectroscopic characterization, and synthetic methodologies. The information presented herein is intended to support researchers in the effective utilization of this compound for the development of novel chemical entities.

Tautomerism: The Predominance of the Pyridinone Form

This compound exists in a tautomeric equilibrium between the enol form (3-bromo-2-hydroxypyridine) and the keto form (3-bromo-2(1H)-pyridinone). Spectroscopic evidence and computational studies have consistently shown that the keto tautomer is the predominant species in both the solid state and in solution. This preference is attributed to the aromaticity of the pyridinone ring and the thermodynamic stability of the amide-like functionality.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Data

The structural elucidation of 3-bromo-2(1H)-pyridinone is primarily based on spectroscopic data, as a definitive crystal structure is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide key insights into the proton and carbon environments of the molecule. The data presented below corresponds to the predominant keto tautomer.

Table 1: NMR Spectroscopic Data for 3-bromo-2(1H)-pyridinone in CDCl3 [2]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1H7.87dd7.3, 1.9H-6
1H7.49dd6.4, 1.9H-4
1H6.24dd7.3, 6.4H-5
13C161.9--C-2 (C=O)
13C143.9--C-6
13C134.4--C-4
13C115.7--C-5
13C107.7--C-3
Infrared (IR) Spectroscopy

The IR spectrum is particularly informative in confirming the predominance of the pyridinone tautomer, primarily through the observation of a strong carbonyl (C=O) stretching vibration.

Table 2: Key IR Absorption Bands for 3-bromo-2(1H)-pyridinone [2]

Wavenumber (cm-1)IntensityAssignment
3339StrongN-H stretch
3105MediumC-H stretch (aromatic)
2991, 2942WeakC-H stretch (aliphatic trace)
1650StrongC=O stretch (amide I)
1610StrongC=C stretch
1464MediumC-N stretch
Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of the molecule. The fragmentation pattern in mass spectrometry for brominated compounds is characterized by the presence of isotopic peaks for bromine (79Br and 81Br), which have a nearly 1:1 natural abundance.[3]

Table 3: Mass Spectrometry Data for 3-bromo-2(1H)-pyridinone [2]

IonCalculated m/zFound m/z
[M+Na]+195.9369195.9373

Synthesis and Purification

The synthesis of 3-bromo-2(1H)-pyridinone can be achieved through two primary routes. The selection of the synthetic pathway may depend on the availability of starting materials and the desired scale of the reaction.

synthesis_workflow cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: From 2-Amino-3-bromopyridine start1 2-Pyridone step1 Bromination (Br2, aq. KBr) start1->step1 product 3-Bromo-2(1H)-pyridinone step1->product purification Purification (Recrystallization from Acetonitrile) product->purification start2 2-Amino-3-bromopyridine step2 Diazotization & Hydrolysis (NaNO2, H2SO4) start2->step2 step2->product

Caption: Synthetic routes to 3-Bromo-2(1H)-pyridinone.

Experimental Protocols

Route 1: Direct Bromination of 2-Pyridone [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-pyridone (1 equivalent) in a 1 M aqueous solution of potassium bromide (KBr).

  • Bromination: At room temperature, add a solution of bromine (1 equivalent) in 1 M aqueous KBr dropwise to the stirred suspension over a period of 15 minutes.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). After 24 hours, crystals of the product should deposit.

  • Work-up and Purification: Filter the crystalline product and wash with cold water. Recrystallize the crude product from acetonitrile to yield pure 3-bromo-2(1H)-pyridinone.

Route 2: From 2-Amino-3-bromopyridine [2]

  • Reaction Setup: In a flask cooled to 0°C, dissolve 2-amino-3-bromopyridine (1 equivalent) in a mixture of water and sulfuric acid.

  • Diazotization: Add a solution of sodium nitrite (NaNO2, ~1.2 equivalents) in water dropwise while maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture for 1 hour at 0°C.

  • Work-up and Purification: Neutralize the reaction mixture with a concentrated solution of sodium hydroxide (NaOH) to pH 7. Extract the aqueous solution with chloroform. Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product. The crude solid can be purified by recrystallization.

Structural Analysis in the Absence of Crystallographic Data

Due to the unavailability of a single-crystal X-ray structure for 3-bromo-2(1H)-pyridinone, a comprehensive structural analysis relies on a combination of the presented spectroscopic data, comparison with structurally related molecules, and computational modeling.

Comparative Analysis

The crystal structure of related compounds, such as 2-pyridone, provides a reference for expected bond lengths and angles within the pyridinone ring.[4] Computational studies using Density Functional Theory (DFT) are powerful tools to model the geometry, electronic structure, and spectroscopic properties of molecules like 3-bromo-2(1H)-pyridinone.[5][6][7] Such calculations can provide optimized bond lengths, bond angles, and electrostatic potential maps, offering valuable insights into the molecule's reactivity and intermolecular interactions.

Biological Significance and Potential Applications

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][8][9] The introduction of a bromine atom at the 3-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. Bromine can act as a bioisostere for other groups, participate in halogen bonding, and serve as a handle for further synthetic diversification through cross-coupling reactions. While specific biological targets for this compound have not been extensively reported, its structural motifs suggest potential as an intermediate for the synthesis of kinase inhibitors, antivirals, and other therapeutic agents.[8][10]

Conclusion

This compound, existing predominantly as its 3-bromo-2(1H)-pyridinone tautomer, is a valuable heterocyclic building block with significant potential in drug discovery and organic synthesis. Its structure has been characterized through a combination of NMR, IR, and mass spectrometry. While a definitive crystal structure is not available, a robust understanding of its structural properties can be inferred from spectroscopic data and comparison with related compounds. The synthetic protocols provided herein offer reliable methods for its preparation, enabling further exploration of its chemical and biological properties. This technical guide serves as a comprehensive resource for researchers seeking to leverage the unique structural features of this compound in their scientific endeavors.

References

Spectroscopic and Synthetic Profile of 3-Bromopyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodologies for 3-Bromopyridin-2-ol (CAS: 13466-43-8), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details experimental protocols for its synthesis and spectroscopic characterization, presents quantitative data in a structured format, and visualizes the synthetic workflow. This compound exists in a tautomeric equilibrium with its keto form, 3-bromo-2(1H)-pyridinone, with spectroscopic evidence suggesting the predominance of the keto tautomer in both solid and solution phases.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, primarily in its 3-bromo-2(1H)-pyridinone tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for 3-bromo-2(1H)-pyridinone [1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-67.87dd7.3, 1.9
H-47.49dd6.4, 1.9
H-56.24dd7.3, 6.4

Solvent: CDCl₃, Instrument Frequency: 500 MHz

Table 2: ¹³C NMR Spectral Data for 3-bromo-2(1H)-pyridinone [1]

CarbonChemical Shift (δ, ppm)
C-2161.9
C-6143.9
C-4134.4
C-5115.7
C-3107.7

Solvent: CDCl₃, Instrument Frequency: 125 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data for 3-bromo-2(1H)-pyridinone [1]

Wavenumber (cm⁻¹)Interpretation
3339N-H stretch
3105, 2991, 2942C-H stretch
1776, 1650C=O stretch (carbonyl)
1610C=C stretch
1464C-N stretch / C-H bend

Sample Preparation: Neat

The presence of a strong carbonyl (C=O) stretch in the IR spectrum provides strong evidence for the predominance of the 3-bromo-2(1H)-pyridinone tautomer.

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 3-bromo-2(1H)-pyridinone [1]

IonCalculated m/zFound m/z
[M+Na]⁺195.9369195.9373

Ionization Technique: Electrospray Ionization (ESI)

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: From 2-Amino-3-bromopyridine [1]

  • A solution of 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) and sulfuric acid (35 mL, 0.66 mol) in water (175 mL) is prepared and cooled to 0°C.

  • A solution of sodium nitrite (24.2 g, 0.35 mol) in water (175 mL) is added dropwise to the cooled solution.

  • The reaction mixture is stirred for 1 hour at 0°C.

  • The reaction is neutralized with a concentrated solution of sodium hydroxide to a pH of 7.

  • The aqueous solution is extracted with chloroform (3 x 200 mL).

  • The combined organic layers are washed with brine (200 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a cream-colored solid.

Method 2: Direct Bromination of 2-Pyridone [1]

  • A stirred suspension of 2-pyridone (19 g, 200 mmol) in 200 mL of 1 M aqueous potassium bromide is prepared at room temperature.

  • A solution of bromine (32 g, 200 mmol) in 200 mL of 1 M aqueous potassium bromide is added over 15 minutes.

  • The mixture is stirred vigorously at room temperature overnight.

  • The resulting crystalline precipitate is collected by filtration.

  • The crude product is purified by recrystallization from acetonitrile.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.75 mL).

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer.

  • Data is processed, and chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

  • A small amount of the solid this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a thin disk.

Mass Spectrometry (MS)

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • The mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ ions.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_method1 Method 1: From 2-Amino-3-bromopyridine cluster_method2 Method 2: Direct Bromination of 2-Pyridone A1 Dissolve 2-Amino-3-bromopyridine and H₂SO₄ in H₂O A2 Cool to 0°C A1->A2 A3 Add NaNO₂ solution dropwise A2->A3 A4 Stir for 1h at 0°C A3->A4 A5 Neutralize with NaOH A4->A5 A6 Extract with Chloroform A5->A6 A7 Wash, Dry, and Concentrate A6->A7 P1 This compound A7->P1 B1 Suspend 2-Pyridone in aqueous KBr B2 Add Bromine in aqueous KBr B1->B2 B3 Stir at RT overnight B2->B3 B4 Filter Precipitate B3->B4 B5 Recrystallize from Acetonitrile B4->B5 P2 This compound B5->P2

Caption: Synthetic workflows for this compound.

Spectroscopic_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start This compound Sample cluster_nmr cluster_nmr start->cluster_nmr cluster_ir cluster_ir start->cluster_ir cluster_ms cluster_ms start->cluster_ms nmr_prep Dissolve in CDCl₃ nmr_acq Acquire ¹H & ¹³C Spectra nmr_prep->nmr_acq nmr_data NMR Data Tables nmr_acq->nmr_data ir_prep Prepare Sample (ATR or KBr) ir_acq Acquire FT-IR Spectrum ir_prep->ir_acq ir_data IR Peak Table ir_acq->ir_data ms_prep Prepare Dilute Solution ms_acq Acquire HRMS (ESI) ms_prep->ms_acq ms_data Mass Spectrum Data ms_acq->ms_data

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 3-Bromopyridin-2-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, functionalization, and pharmacological activities of 3-bromopyridin-2-ol and its derivatives. This scaffold is a valuable building block in medicinal chemistry, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Core Synthesis and Functionalization

The this compound core serves as a versatile template for the generation of diverse chemical libraries. The synthetic strategy typically begins with the preparation of the core, followed by functionalization at the bromine, oxygen, and potentially the nitrogen positions.

Synthesis of the this compound Core

The synthesis of this compound can be achieved through the direct bromination of 2-pyridone. This reaction is often carried out using bromine in an aqueous or acidic solution.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-Pyridone, Bromine, Acetic Acid, Water, Sodium Hydroxide.

  • Procedure:

    • Dissolve 2-aminopyridine in a mixture of acetic acid and water.[1]

    • Cool the solution to below 20°C in an ice bath.

    • Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring, maintaining the temperature below 20°C initially.[1]

    • Allow the temperature to rise to 50°C during the addition to manage the precipitation of the hydrobromide salt.[1]

    • After the reaction is complete, cool the mixture and pour it into ice water.

    • Neutralize the solution with a sodium hydroxide solution to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry to yield this compound.

Functionalization of the this compound Core

The this compound scaffold offers three primary sites for chemical modification: the bromo substituent at the 3-position, the hydroxyl group at the 2-position, and the nitrogen atom of the pyridine ring.

The hydroxyl group can be readily alkylated to produce 2-alkoxypyridine derivatives. This modification can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

Experimental Protocol: O-Alkylation of Bromo-2-pyridones [2]

  • Materials: Bromo-2-pyridone (e.g., 3-bromo-2-pyridone), Alkyl halide (e.g., methyl iodide, benzyl bromide), Silver carbonate, Benzene.

  • Procedure:

    • In a round-bottom flask protected from light, suspend the bromo-2-pyridone and silver carbonate in benzene.

    • Add the alkyl halide to the mixture.

    • Stir the reaction mixture at 40-50°C for 24 hours.

    • After cooling, filter the mixture to remove silver salts.

    • Wash the filtrate with a sodium bicarbonate solution and then with water.

    • Remove the benzene by evaporation.

    • Purify the crude product by silica gel chromatography followed by vacuum distillation to afford the desired bromo-2-alkoxypyridine.

The bromine atom at the 3-position is a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents.

Experimental Protocol: General Suzuki-Miyaura Coupling of a Bromopyridine Derivative

  • Materials: 3-Bromo-2-alkoxypyridine, Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Dioxane/water, Toluene).

  • Procedure:

    • To a reaction vessel, add the 3-bromo-2-alkoxypyridine, arylboronic acid, base, and solvent.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst and ligand (if required).

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

The bromine atom can also be substituted with a variety of primary and secondary amines through the Buchwald-Hartwig amination, providing access to a wide range of 3-aminopyridine derivatives.

Experimental Protocol: General Buchwald-Hartwig Amination of a Bromopyridine Derivative [3]

  • Materials: 3-Bromo-2-alkoxypyridine, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, K₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane).

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine the 3-bromo-2-alkoxypyridine, palladium catalyst, and ligand.

    • Add the anhydrous solvent, followed by the amine and the base.

    • Heat the reaction mixture with stirring (typically 80-110°C) until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Purify the resulting product by recrystallization or silica gel chromatography.

Pharmacological Activities

Derivatives of the pyridin-2-one scaffold have demonstrated a broad range of biological activities, making them attractive for drug discovery programs. Key activities include kinase inhibition and antimicrobial effects.

Kinase Inhibitory Activity

Substituted pyridin-2-one derivatives have been identified as potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[4] The inhibitory activity is often modulated by the nature and position of substituents on the pyridine ring.

Compound ClassTarget KinaseIC₅₀ (µM)Reference
Pyridin-2(1H)-one Derivativesc-Src12.5 - <25[4]
Pyridine DerivativesCDK2/cyclin A20.24 - 3.52[5]
Pyridine-urea DerivativesVEGFR-23.93 - 5.0[6]
Pyridin-2-yl Urea DerivativesASK10.00155 - 0.04527[7]
Antimicrobial Activity

Various bromopyridine and pyridin-2-one derivatives have shown promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is influenced by the substitution pattern on the heterocyclic core.

Compound ClassMicroorganismMIC (µg/mL)Reference
Imidazo[4,5-b]pyridine DerivativesBacillus cereus0.07[8]
Imidazo[4,5-b]pyridine DerivativesEscherichia coli>0.07[8]
3-(Pyridin-3-yl)-2-oxazolidinone DerivativesS. aureus2 - >256[9]
3-(Pyridin-3-yl)-2-oxazolidinone DerivativesS. pneumoniae1 - >256[9]
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli0.2 - 1.3[10]

Visualizing Synthetic and Mechanistic Pathways

Graphical representations of synthetic workflows and potential mechanisms of action can aid in understanding the chemical transformations and biological interactions of this compound derivatives.

Synthesis_Workflow 2-Pyridone 2-Pyridone Bromination Bromination 2-Pyridone->Bromination This compound This compound Bromination->this compound O-Alkylation O-Alkylation This compound->O-Alkylation 2-Alkoxy Derivatives 2-Alkoxy Derivatives O-Alkylation->2-Alkoxy Derivatives Suzuki Coupling Suzuki Coupling 3-Aryl Derivatives 3-Aryl Derivatives Suzuki Coupling->3-Aryl Derivatives Buchwald-Hartwig Buchwald-Hartwig 3-Amino Derivatives 3-Amino Derivatives Buchwald-Hartwig->3-Amino Derivatives 2-Alkoxy Derivatives->Suzuki Coupling 2-Alkoxy Derivatives->Buchwald-Hartwig

Synthetic workflow for this compound derivatives.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-Br Ar-Br Ar-Br->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinase_Inhibition_Pathway Pyridin-2-one Derivative Pyridin-2-one Derivative Kinase Kinase Pyridin-2-one Derivative->Kinase Kinase (e.g., c-Src, CDK2) Kinase (e.g., c-Src, CDK2) ATP ATP ATP->Kinase Substrate Protein Substrate Protein Substrate Protein->Kinase Phosphorylated Substrate Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation / Survival Cell Proliferation / Survival Downstream Signaling->Cell Proliferation / Survival Inhibition Kinase->Phosphorylated Substrate

Proposed mechanism of kinase inhibition by pyridin-2-one derivatives.

References

Solubility Profile of 3-Bromopyridin-2-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-Bromopyridin-2-ol (CAS No: 13466-43-8), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of precise quantitative solubility data in published literature, this guide summarizes the available qualitative information and presents a comprehensive, standardized experimental protocol for the accurate determination of its solubility. This allows researchers to generate reliable and reproducible data tailored to their specific experimental conditions.

Physicochemical Properties of this compound

This compound exists in tautomeric equilibrium with 3-bromo-2(1H)-pyridinone. This equilibrium can be influenced by the solvent environment. It is a white to off-white crystalline powder with a melting point in the range of 179-183°C.[1]

Solubility Data

A thorough review of scientific literature and chemical databases indicates that while specific quantitative solubility data for this compound is not widely published, its qualitative solubility in several organic solvents is known. The compound's polarity, featuring both a hydrogen bond donor (the hydroxyl group) and acceptor (the nitrogen atom), as well as a halogen, suggests its solubility will be favored in polar organic solvents.

SolventMolecular FormulaQualitative Solubility
MethanolCH₃OHSoluble[1][2]
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble[1]
EthanolC₂H₅OHSoluble
ChloroformCHCl₃Soluble
WaterH₂OSlightly Soluble[1][3]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatically controlled orbital shaker or incubator

  • Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • A validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached and maintained.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. The exact time may need to be determined empirically.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis and Reporting:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

    • Report the solubility as a mean value with the standard deviation, in units such as mg/mL, g/100 mL, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Add Excess Solid (this compound) prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent to vial equilibration Agitate at Constant Temperature (24-48h) prep_solvent->equilibration sedimentation Sedimentation equilibration->sedimentation filtration Filter Supernatant sedimentation->filtration dilution Dilute Filtrate filtration->dilution quantification Quantify by HPLC/UV-Vis dilution->quantification calculation Calculate Solubility quantification->calculation

Workflow for Shake-Flask Solubility Determination.

This comprehensive guide provides a foundation for understanding and determining the solubility of this compound in organic solvents. The provided experimental protocol and workflow will enable researchers to generate crucial data for applications in drug discovery and chemical synthesis.

References

An In-depth Technical Guide to the Commercial Availability and Application of 3-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromopyridin-2-ol, a key building block in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, and a representative synthetic application, offering valuable information for procurement and research planning.

Commercial Availability and Supplier Information

This compound is readily available from several chemical suppliers specializing in organic building blocks for research and development. The compound is typically offered in various purities and quantities, catering to a range of experimental needs from laboratory-scale synthesis to pilot-plant production.

Below is a summary of representative suppliers and their offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Moldb [1]13466-43-8[1]C5H4BrNO[1]174.00[1]98%[1]1g, 5g, 10g, 25g, 100g, 500g[1]
Matrix Fine Chemicals [2]13466-43-8[2]C5H4BrNO[2]173.997[2]Not specifiedSmall and large quantities[2]
Ambeed 13466-43-8[3]C5H4BrNO[3]174.00[3]Not specifiedInquire for details

Physicochemical and Safety Data

A summary of key physicochemical properties and safety information for this compound is presented below. This data is crucial for proper handling, storage, and use in experimental settings.

PropertyValueSource
IUPAC Name This compoundMatrix Fine Chemicals[2]
CAS Number 13466-43-8Moldb[1], Matrix Fine Chemicals[2], Ambeed[3]
Molecular Formula C5H4BrNOMoldb[1], Matrix Fine Chemicals[2], Ambeed[3]
Molecular Weight 174.00 g/mol Moldb[1], Ambeed[3]
SMILES Code O=C1C(Br)=CC=CN1Ambeed[3]
InChI Key YDUGVOUXNSWQSW-UHFFFAOYSA-NMatrix Fine Chemicals[2], Ambeed[3]
Storage Store at room temperatureMoldb[1]
Signal Word WarningMoldb[1], Ambeed[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Moldb[1], Ambeed[3]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)Moldb[1], Ambeed[3]

Application in Synthesis: A Downstream Synthetic Route

This compound serves as a versatile intermediate in the synthesis of more complex molecules. One documented application is its use in the synthesis of 3-Bromo-1-(2-methoxy-4-nitrophenyl)pyridin-2(1H)-one.[3]

The following experimental method is cited from a downstream synthetic route for this compound.[3]

Synthesis of 3-Bromo-1-(2-methoxy-4-nitrophenyl)pyridin-2(1H)-one:

  • 70 g (403 mmol) of 3-bromopyridin-2(1H)-one are dissolved in 1 L of anhydrous dimethyl sulfoxide.

  • 54 g (484 mmol) of potassium tert-butoxide are added at room temperature.

  • The resulting suspension is stirred at this temperature for 1 hour.

  • 69 g (403 mmol) of 1-fluoro-2-methoxy-4-nitrobenzene are added.

  • The reaction solution is heated at 80°C for 20 hours.

  • The mixture is carefully diluted with 5 L of water.

  • The precipitated solid is filtered off, washed with water, and dried under reduced pressure.

  • This procedure yields 103 g (72% of theory) of the desired product, 3-Bromo-1-(2-methoxy-4-nitrophenyl)pyridin-2(1H)-one.

G A Dissolve 3-bromopyridin-2(1H)-one in anhydrous DMSO B Add potassium tert-butoxide at room temperature A->B C Stir for 1 hour B->C D Add 1-fluoro-2-methoxy-4-nitrobenzene C->D E Heat at 80°C for 20 hours D->E F Dilute with water E->F G Filter and wash the solid F->G H Dry under reduced pressure G->H I Obtain 3-Bromo-1-(2-methoxy-4-nitrophenyl)pyridin-2(1H)-one H->I

Caption: Workflow for the synthesis of 3-Bromo-1-(2-methoxy-4-nitrophenyl)pyridin-2(1H)-one.

Logical Relationship of the Synthetic Pathway

The synthesis described above is a nucleophilic aromatic substitution reaction. The logical progression of this chemical transformation can be visualized as a directed flow from reactants to the final product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound (CAS: 13466-43-8) E 3-Bromo-1-(2-methoxy-4-nitrophenyl)pyridin-2(1H)-one A->E Nucleophilic Aromatic Substitution B Potassium tert-butoxide B->E C 1-fluoro-2-methoxy-4-nitrobenzene C->E D Solvent: Anhydrous DMSO Temperature: 80°C Time: 20 hours D->E

Caption: Logical flow of the nucleophilic aromatic substitution reaction.

References

An In-depth Technical Guide to the Tautomerism of 3-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopyridin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical nature. A critical aspect of its chemistry is the existence of a tautomeric equilibrium between the 3-bromo-2-hydroxypyridine (enol) and 3-bromo-2(1H)-pyridinone (keto) forms. This guide provides a comprehensive technical overview of this tautomerism, including the structural aspects of the tautomers, the factors influencing the equilibrium, and the experimental and computational methodologies used for its characterization. Quantitative data, where available for analogous systems, is presented to illustrate the principles governing this dynamic process.

Introduction: The Principle of Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in a dynamic equilibrium and can be interconverted by the migration of a proton. In the case of this compound, the equilibrium exists between the aromatic 3-bromo-2-hydroxypyridine and the non-aromatic, but resonance-stabilized, 3-bromo-2(1H)-pyridinone.

The position of this equilibrium is crucial as the two tautomers exhibit distinct physicochemical properties, including pKa, polarity, hydrogen bonding capabilities, and shape. These differences can significantly impact the molecule's biological activity, pharmacokinetic properties, and its interactions with biological targets. Spectroscopic evidence, particularly from FTIR analysis which shows a strong carbonyl (C=O) stretch, and computational studies confirm that the keto tautomer (3-bromo-2(1H)-pyridinone) is the predominant species in both the solid state and in solution[1].

Tautomeric Forms and Equilibrium

The tautomeric equilibrium of this compound is depicted below.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Factors Influencing the Tautomeric Equilibrium

Several factors can influence the position of the tautomeric equilibrium:

  • Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents tend to stabilize the more polar pyridone tautomer through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium towards the keto form. In non-polar solvents, the less polar hydroxypyridine form may be present in a higher proportion.

  • Temperature: Temperature can affect the equilibrium constant. The direction of the shift with temperature depends on the enthalpy change (ΔH) of the tautomerization reaction.

  • pH: The ionization state of the molecule can significantly influence the tautomeric preference. At different pH values, the molecule can exist as a neutral species, a cation, or an anion, each with its own tautomeric equilibrium.

  • Substituent Effects: The nature and position of substituents on the pyridine ring can alter the relative stabilities of the tautomers through electronic and steric effects. The electron-withdrawing bromine atom at the 3-position is expected to influence the electron density of the ring and the acidity of the N-H and O-H protons, thereby affecting the tautomeric balance.

Experimental Methodologies for Studying Tautomerism

The determination of the tautomeric ratio and the study of the equilibrium dynamics rely on various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism. The two tautomers have distinct chemical environments for their protons and carbons, leading to different chemical shifts.

Experimental Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Record the ¹H NMR spectrum. Key signals to observe are the aromatic protons and the N-H proton of the pyridone form or the O-H proton of the hydroxypyridine form. The N-H proton of the pyridone tautomer is often broad and its chemical shift is solvent and concentration-dependent.

    • Record the ¹³C NMR spectrum. The chemical shift of the carbonyl carbon (C2) in the pyridone form is a key indicator and typically appears in the range of 160-180 ppm. The C2 carbon in the hydroxypyridine form, being attached to a hydroxyl group, will have a different chemical shift.

  • Quantitative Analysis: The ratio of the tautomers can be determined by integrating the signals corresponding to specific protons that are unique to each tautomer. For this, it is crucial to ensure that the spectra are recorded under quantitative conditions (e.g., with a sufficiently long relaxation delay).

Expected ¹H and ¹³C NMR Chemical Shifts (based on analogous compounds):

TautomerProtonExpected Chemical Shift (ppm)CarbonExpected Chemical Shift (ppm)
Pyridone N-H10.0 - 13.0 (broad)C=O160 - 165
H47.4 - 7.6C3~108
H56.2 - 6.4C4~144
H67.8 - 8.0C5~116
C6~134
Hydroxypyridine O-H9.0 - 12.0 (broad)C-OH155 - 160
H47.2 - 7.4C3~110
H56.8 - 7.0C4~138
H67.9 - 8.1C6~140

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another valuable technique for quantitative analysis of tautomeric equilibria. The two tautomers have different electronic structures and therefore exhibit distinct absorption spectra.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of solutions of this compound of known, low concentrations in the solvent of interest to avoid intermolecular interactions.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: The hydroxypyridine and pyridone tautomers will have characteristic absorption maxima (λ_max). By measuring the absorbance at the λ_max of each tautomer and using the Beer-Lambert law (A = εbc), the concentration of each tautomer can be determined if the molar absorptivity (ε) of each pure tautomer is known. The molar absorptivities can often be estimated using model compounds where the tautomerism is "locked" by methylation (e.g., 3-bromo-2-methoxypyridine for the enol form and 3-bromo-1-methyl-2(1H)-pyridinone for the keto form). The equilibrium constant (Keq) can then be calculated from the concentrations of the two tautomers.

Computational Chemistry Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to complement experimental studies of tautomerism. These methods can provide valuable information on the relative stabilities of the tautomers, the transition state for their interconversion, and the influence of solvent effects.

Methodology for DFT Calculations:

  • Structure Optimization: The geometries of both the 3-bromo-2-hydroxypyridine and 3-bromo-2(1H)-pyridinone tautomers are optimized using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities. Zero-point vibrational energy (ZPVE) corrections should be included for more accurate energy differences.

  • Solvent Effects: To model the effect of different solvents, the Polarizable Continuum Model (PCM) or other implicit solvation models can be employed.

  • Transition State Search: To understand the kinetics of the interconversion, a transition state search can be performed to locate the saddle point on the potential energy surface connecting the two tautomers. This allows for the calculation of the activation energy barrier for the tautomerization.

Logical Workflow for Computational Analysis:

ComputationalWorkflow start Define Tautomeric Structures opt_gas Geometry Optimization (Gas Phase) start->opt_gas opt_solv Geometry Optimization (with Solvation Model) start->opt_solv freq_gas Frequency Calculation (Gas Phase) opt_gas->freq_gas ts_search Transition State Search opt_gas->ts_search energy_gas Relative Energy Calculation (Gas Phase) freq_gas->energy_gas conclusion Predict Predominant Tautomer and Interconversion Barrier energy_gas->conclusion freq_solv Frequency Calculation (with Solvation Model) opt_solv->freq_solv opt_solv->ts_search energy_solv Relative Energy Calculation (in Solution) freq_solv->energy_solv energy_solv->conclusion barrier Activation Energy Barrier ts_search->barrier barrier->conclusion

Caption: A typical workflow for the computational study of tautomerism.

Computational studies on related 2-pyridone systems have consistently shown that the pyridone tautomer is energetically more favorable than the hydroxypyridine tautomer, especially in polar solvents.

Quantitative Data Summary

CompoundSolventKeq ([Pyridone]/[Hydroxypyridine])Reference
2-HydroxypyridineGas Phase~0.3[2]
2-HydroxypyridineCyclohexane~1.7[3]
2-HydroxypyridineChloroform~10General Observation
2-HydroxypyridineWater~900[2]
This compound VariousExpected to be > 1, with increasing Keq in more polar solventsInference

The presence of the electron-withdrawing bromine atom at the 3-position is expected to increase the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form. The net effect on the Keq would depend on the differential stabilization of the tautomers and their conjugate bases.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemical behavior, with the pyridone form being the predominant species in most conditions. The position of the equilibrium is sensitive to solvent polarity, temperature, and pH. A combination of experimental techniques, particularly NMR and UV-Vis spectroscopy, and computational methods provides a powerful approach to quantitatively and qualitatively characterize this tautomeric system. For researchers in drug development, a thorough understanding of the tautomeric preferences of this compound and its derivatives is essential for predicting their biological activity and designing more effective therapeutic agents. Further experimental studies to determine the precise Keq values for this compound in various pharmaceutically relevant solvents would be of great value to the scientific community.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 3-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] This application note provides a detailed overview and protocols for the use of 3-Bromopyridin-2-ol in Suzuki cross-coupling reactions to synthesize 3-aryl-2-hydroxypyridines, which are important scaffolds in medicinal chemistry.

Introduction

This compound is a versatile heterocyclic building block. Its structure is complicated by the existence of a tautomeric equilibrium with 3-bromo-2-pyridone. This tautomerism can influence its reactivity in cross-coupling reactions. The Suzuki-Miyaura coupling of this compound with various aryl boronic acids provides a direct route to 3-aryl-2-hydroxypyridines, which are precursors to a wide range of biologically active compounds. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[1]

A significant challenge in the cross-coupling of pyridinols is the need to activate the C-O bond. One innovative approach involves the in-situ conversion of the hydroxyl group to a better leaving group, such as a phosphate, which can then participate in the coupling reaction.

Reaction Principle

The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex.

  • Transmetalation: The organoboron reagent (arylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[3][4]

Suzuki_Cycle

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions reported for the Suzuki cross-coupling of bromopyridines and related substrates, which can serve as a starting point for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)SubstrateCoupling Partner
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O10012853-BromopyridinePhenylboronic acid
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10018922-Bromopyridine4-Methoxyphenylboronic acid
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O8016783-BromopyridineNaphthylboronic acid
PdCl₂(dppf)-Cs₂CO₃Dioxane10024912-Hydroxypyridine*Phenylboronic acid

*Note: This reaction involves an in-situ activation of the hydroxyl group with PyBroP.[5]

Experimental Protocols

Below are two detailed protocols for Suzuki cross-coupling reactions. Protocol A is a general method for bromopyridines, while Protocol B is a specialized method for the in-situ coupling of hydroxypyridines.

Protocol A: General Suzuki Coupling of this compound

This protocol is a representative example for the Suzuki-Miyaura cross-coupling of a bromopyridine with an arylboronic acid.[1] Optimization of conditions may be necessary for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent and the palladium catalyst to the flask under the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously for the required time (this can range from a few hours to 24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure coupled product.

Protocol B: In-situ Coupling of 2-Hydroxypyridines

This protocol describes a method for the direct arylation of 2-hydroxypyridines by in-situ activation.[5]

Materials:

  • 2-Hydroxypyridine derivative (e.g., this compound, 0.5 mmol)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • PyBroP (Bromotri(pyrrolidino)phosphonium hexafluorophosphate, 0.6 mmol, 1.2 equiv)

  • PdCl₂(dppf) (0.025 mmol, 5 mol%)

  • Cs₂CO₃ (1.5 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (2.5 mL)

Procedure:

  • To a dried reaction tube, add the 2-hydroxypyridine derivative, arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane followed by PyBroP under an argon atmosphere.

  • Seal the tube and heat the mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired 2-arylpyridine product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Reagents & Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert addition 3. Add Solvent & Catalyst inert->addition heat 4. Heat & Stir (80-100°C) addition->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Quench & Extract monitor->workup dry 7. Dry & Concentrate workup->dry purify 8. Column Chromatography dry->purify product Pure Product purify->product

Troubleshooting and Optimization

Low yields in Suzuki couplings with bromopyridines can often be attributed to several factors:

  • Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often mitigate this issue.

  • Poor Solubility: Ensure that the base and other reagents are sufficiently soluble in the chosen solvent system. A mixture of an organic solvent and water is often effective.

  • Protodeboronation: Boronic acids can be unstable, especially under basic conditions, leading to the cleavage of the C-B bond. Using boronic esters (e.g., pinacol esters) can improve stability.

  • Competing Reactions: Homocoupling of the boronic acid can be a significant side reaction. This can sometimes be minimized by adjusting the stoichiometry of the reactants.

A systematic screening of catalysts, ligands, bases, and solvents is often necessary to identify the optimal conditions for a specific substrate combination.[6]

References

Application Notes and Protocols for Reactions of 3-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromopyridin-2-ol, and its predominant tautomer 3-bromo-2(1H)-pyridinone, is a versatile heterocyclic intermediate in organic synthesis. Its structure features a pyridine ring with a bromine atom at the 3-position and a hydroxyl group at the 2-position, making it a valuable building block for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom allows for various palladium-catalyzed cross-coupling reactions, while the pyridinone moiety offers sites for N-alkylation and O-alkylation/acylation. This document provides detailed protocols for several key reactions of this compound.

The reactivity of this compound is influenced by its tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridinone) forms. The pyridinone form is generally the major tautomer. This can influence the course of reactions, particularly those involving the hydroxyl/amino group.

General Experimental Workflow

The following diagram outlines a general workflow for performing and analyzing the outcome of a typical cross-coupling reaction with this compound.

G A Reaction Setup (this compound, Coupling Partner, Catalyst, Ligand, Base, Solvent) B Inert Atmosphere (Nitrogen or Argon) A->B C Heating and Stirring (e.g., 80-120 °C) B->C D Reaction Monitoring (TLC or LC-MS) C->D E Workup (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H Final Product G->H

Caption: General workflow for a cross-coupling reaction.

Key Reactions of this compound

The following sections detail experimental protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling reactions involving this compound.

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki ArB(OH)₂, Pd catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine, Pd catalyst, Base sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira Alkyne, Pd/Cu catalyst, Base suzuki_prod 3-Aryl/Vinyl-pyridin-2-ol suzuki->suzuki_prod buchwald_prod 3-Amino-pyridin-2-ol Derivatives buchwald->buchwald_prod sonogashira_prod 3-Alkynyl-pyridin-2-ol sonogashira->sonogashira_prod

Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, enabling the formation of carbon-carbon bonds.[1][2][3] This reaction is highly versatile for creating biaryl or vinyl-substituted pyridinols.

Experimental Protocol: Conventional Heating

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Stir the reaction mixture at a temperature ranging from 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling

ParameterValue/ConditionReference
Substrate This compound-
Coupling Partner Arylboronic Acid (1.2-1.5 eq)[1]
Catalyst Pd(PPh₃)₄ (0.05 eq) or Pd(OAc)₂ with a ligand[1][2]
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)[1]
Solvent 1,4-Dioxane/Water (4:1) or DMF[1]
Temperature 80-100 °C (Conventional) or 120-150 °C (Microwave)[1]
Reaction Time 4-24 hours (Conventional) or 10-30 minutes (Microwave)[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[4][5][6][7] This method is instrumental in synthesizing N-aryl and N-heteroaryl compounds.

Experimental Protocol

  • Reaction Setup: To a dried reaction vessel (e.g., a Schlenk tube or a sealed tube), add this compound (1.0 eq), the amine (1.2 eq), a palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.05 eq), a phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or XPhos (0.02-0.10 eq), and a strong base like sodium tert-butoxide (NaOtBu) (1.4 eq).[4][8]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture with stirring at 80-110 °C for 4-24 hours.

  • Monitoring: Track the reaction's progress via TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.[5]

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude material can be purified by silica gel column chromatography.[5]

Data Summary: Buchwald-Hartwig Amination

ParameterValue/ConditionReference
Substrate This compound-
Coupling Partner Primary or Secondary Amine (1.2 eq)[5][8]
Catalyst Pd₂(dba)₃ (0.01-0.05 eq) or Pd(OAc)₂[4][5]
Ligand BINAP, XPhos, RuPhos, or BrettPhos (0.02-0.10 eq)[4][8]
Base NaOtBu (1.4 eq) or LiHMDS (2.5 eq)[4][8]
Solvent Toluene or 1,4-Dioxane[4][5]
Temperature 80-110 °C[4][5]
Reaction Time 4-24 hours[4]
Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by both palladium and copper complexes.[9][10]

Experimental Protocol

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or a mixture of THF and water.

  • Reagent Addition: Add the terminal alkyne (1.2-1.5 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), a copper(I) co-catalyst such as CuI (0.1 eq), and a base, typically a secondary amine like triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 eq).

  • Inert Atmosphere: Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as indicated by TLC.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling

ParameterValue/ConditionReference
Substrate This compound-
Coupling Partner Terminal Alkyne (1.2-1.5 eq)[9]
Catalyst Pd(PPh₃)₄ (0.05 eq)[9]
Co-catalyst CuI (0.1 eq)[9]
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 eq)[9]
Solvent DMF or THF/Water[10]
Temperature Room Temperature to 60 °C-
Reaction Time 2-12 hours-

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals and performing these reactions. The cited yields and reaction conditions are based on related compounds and may vary for this compound.

References

Application Notes and Protocols for 3-Bromopyridin-2-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromopyridin-2-ol as a versatile precursor in the synthesis of pharmaceutical compounds, particularly kinase inhibitors. This document details key synthetic transformations, provides adaptable experimental protocols, and visualizes reaction workflows and relevant biological signaling pathways.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of a bromine atom at the 3-position and a hydroxyl group at the 2-position offers orthogonal handles for functionalization. The pyridine core is a prevalent motif in numerous biologically active molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This allows for the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs targeting kinases such as Epidermal Growth Factor Receptor (EGFR) and Glycogen Synthase Kinase-3 (GSK-3).

Key Synthetic Applications

This compound serves as a key starting material for the synthesis of substituted pyridin-2-ol derivatives through several powerful cross-coupling reactions. These reactions are fundamental in modern pharmaceutical synthesis for the creation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine core and various aryl or heteroaryl moieties. This reaction is instrumental in the synthesis of biaryl structures commonly found in kinase inhibitors.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring. This is crucial for accessing key interactions within the ATP-binding site of many kinases.

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling facilitates the formation of a C-C bond between the pyridine ring and a terminal alkyne. The resulting alkynylpyridines are versatile intermediates that can be further elaborated into various heterocyclic systems.

Data Presentation

The following tables summarize typical reaction conditions for the key cross-coupling reactions of this compound. Please note that these are general conditions and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

ParameterValue
Reactants
This compound1.0 eq
Arylboronic Acid1.1 - 1.5 eq
Catalyst System
Palladium CatalystPd(OAc)₂, PdCl₂(dppf), or Pd(PPh₃)₄ (1-5 mol%)
Ligand (if needed)PPh₃, SPhos, XPhos (2-10 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq)
Solvent Dioxane/Water, Toluene/Water, or DMF
Temperature 80-110 °C
Reaction Time 2-24 hours
Typical Yield 60-95%

Table 2: Buchwald-Hartwig Amination of this compound with Amines

ParameterValue
Reactants
This compound1.0 eq
Amine1.1 - 1.5 eq
Catalyst System
Palladium CatalystPd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
LigandBINAP, Xantphos, or RuPhos (2-10 mol%)
Base NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5-3 eq)
Solvent Toluene, Dioxane, or THF
Temperature 80-110 °C
Reaction Time 4-24 hours
Typical Yield 50-90%

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

ParameterValue
Reactants
This compound1.0 eq
Terminal Alkyne1.2 - 1.5 eq
Catalyst System
Palladium CatalystPd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂ (2-5 mol%)
Co-catalystCuI (5-10 mol%)
Base Et₃N or DIPEA (2-4 eq)
Solvent DMF or THF
Temperature Room Temperature to 100 °C
Reaction Time 3-12 hours
Typical Yield 70-96%

Experimental Protocols

The following are detailed, representative protocols for the key synthetic transformations of this compound. These protocols are adaptable and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 3-aryl-pyridin-2-ol derivatives.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and PPh₃ (0.06 mmol, 6 mol%).

  • Add K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-pyridin-2-ol.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 3-amino-pyridin-2-ol derivatives.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to a dry Schlenk tube.

  • Add NaOtBu (1.4 mmol).

  • Add the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling

Objective: To synthesize 3-alkynyl-pyridin-2-ol derivatives.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous and degassed)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous and degassed DMF (8 mL) and Et₃N (2 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 6-12 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental and Synthetic Workflows

Synthetic_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start_S This compound + Arylboronic Acid Reaction_S Pd Catalyst, Base, Solvent, Heat Start_S->Reaction_S Product_S 3-Aryl-pyridin-2-ol Reaction_S->Product_S Start_B This compound + Amine Reaction_B Pd Catalyst, Ligand, Base, Solvent, Heat Start_B->Reaction_B Product_B 3-Amino-pyridin-2-ol Reaction_B->Product_B Start_So This compound + Terminal Alkyne Reaction_So Pd/Cu Catalyst, Base, Solvent Start_So->Reaction_So Product_So 3-Alkynyl-pyridin-2-ol Reaction_So->Product_So

Caption: Synthetic pathways from this compound.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Addition Reagent & Solvent Addition Setup->Addition Reaction Heating & Stirring (Monitored by TLC) Addition->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for cross-coupling.

Signaling Pathways

The derivatives of this compound are potent modulators of various kinase signaling pathways implicated in diseases like cancer and neurodegenerative disorders.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 3-Aryl-pyridin-2-ol Derivative (Inhibitor) Inhibitor->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GSK3_Signaling_Pathway cluster_upstream Upstream Signaling cluster_gsk3 GSK-3 Regulation cluster_downstream Downstream Effects (Alzheimer's Disease) PI3K_AKT PI3K/AKT Pathway GSK3 GSK-3β PI3K_AKT->GSK3 Inhibits Wnt Wnt Pathway Wnt->GSK3 Inhibits Tau Tau Protein GSK3->Tau Phosphorylates Abeta Amyloid-β Production GSK3->Abeta Synaptic Synaptic Dysfunction GSK3->Synaptic Inhibitor Pyridylurea Derivative (Inhibitor) Inhibitor->GSK3 Inhibits HyperP_Tau Hyperphosphorylated Tau Tau->HyperP_Tau NFT Neurofibrillary Tangles HyperP_Tau->NFT

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridin-2-ol, which predominantly exists in its tautomeric form as 3-bromo-2(1H)-pyridinone, is a versatile heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a reactive bromine atom at the 3-position and a hydroxyl group at the 2-position, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions enable the facile introduction of a wide range of functional groups, providing a powerful tool for the synthesis of complex molecular architectures and novel pharmaceutical intermediates.[1]

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed reactions utilizing this compound as a substrate. These include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and carbonylative coupling reactions. The provided protocols are based on established methodologies for similar bromopyridine derivatives and serve as a comprehensive guide for laboratory implementation.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. Key to the success of these reactions is the rigorous exclusion of oxygen and moisture, which can deactivate the palladium catalyst. This is typically achieved through the use of Schlenk techniques or a glovebox.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: This compound, Coupling Partner, Base, Ligand catalyst Add Palladium Catalyst reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Reaction Temperature degas->heat Under Inert Atmosphere (Ar/N2) monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for the formation of C-C bonds between this compound and various organoboron reagents.[2][3]

Data Presentation
Catalyst/PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂PPh₃K₂CO₃95% EtOHPhenyltrifluoroborateReflux1-4Good2-5
Pd(dppf)Cl₂dppfK₂CO₃DimethoxyethaneArylboronic acid802High1-3
Pd(PPh₃)₄PPh₃K₃PO₄1,4-DioxaneArylboronic acid80-10012-2453-955
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂OArylboronic ester1200.3High1.5
Experimental Protocol

This protocol is a representative example for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2][4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Seal the flask with a septum, and then evacuate and backfill with argon three times.

  • Add the 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.[5][6] Given the presence of the 2-hydroxy group, which can act as a nucleophile, protection of this group may be necessary in some cases. Alternatively, the use of specific ligand systems can promote the desired C-N bond formation.

Data Presentation
Catalyst/PrecursorLigandBaseSolventAmine PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃(±)-BINAPNaOtBuTolueneCyclohexane-1,2-diamine804600.18 (Pd₂)
Pd₂(dba)₃XPhosLiHMDSTHFMorpholine651640-802 (Pd₂)
RuPhos PrecatalystRuPhosLiHMDSTHFPrimary/Secondary Amines6512Moderate to High4
BrettPhos PrecatalystBrettPhosLiHMDSTHFPrimary/Secondary Amines6512Moderate to High4
Experimental Protocol

This protocol is adapted from procedures for the amination of other bromopyridines and may require optimization for this compound.[7][8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.08 mmol, 8 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 mmol, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube.

  • Add the THF and stir for 10 minutes.

  • Add this compound, the amine, and LiHMDS.

  • Seal the tube and heat the reaction mixture to 65 °C for 16 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 3-alkynyl-2-hydroxypyridines.[9][10]

Data Presentation
Catalyst/PrecursorLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF100372-962.5
Pd(PPh₃)₄PPh₃CuIEt₃NTHF/Et₃NRT16High15
PdCl₂(PPh₃)₂PPh₃CuIEt₃NDMF1003High2.5
Experimental Protocol

This protocol is based on optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridine.[9]

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Terminal alkyne (0.6 mmol, 1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (4.2 mg, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (6.6 mg, 5.0 mol%)

  • Copper(I) iodide (CuI) (4.8 mg, 5.0 mol%)

  • Triethylamine (Et₃N) (1 mL)

  • Anhydrous Dimethylformamide (DMF) (2 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(CF₃COO)₂, PPh₃, and CuI.

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add anhydrous DMF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted pyridinol derivative.[11][12] The reaction typically favors the formation of the trans isomer.[12]

Data Presentation
Catalyst/PrecursorLigandBaseSolventAlkene PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂P(o-tol)₃NEt₃AcetonitrileStyrene80-10016-24Moderate-Good1-5
PdCl₂PPh₃K₂CO₃DMFAcrylate1204-12Moderate-Good2-5
Pd/CNoneNaOAcWaterVarious100-1301-5Good1-5
Experimental Protocol

This is a general protocol for the Heck reaction and may require optimization for this compound.[13]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%)

  • Triethylamine (NEt₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous acetonitrile (5 mL)

Procedure:

  • In a Schlenk tube, dissolve this compound, the alkene, Pd(OAc)₂, and P(o-tol)₃ in acetonitrile.

  • Add triethylamine to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the mixture to remove any precipitated salts.

  • Concentrate the filtrate and dissolve the residue in a suitable organic solvent.

  • Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Carbonylative Coupling

Carbonylative couplings introduce a carbonyl group between the pyridine ring and the coupling partner. A common example is the carbonylative Suzuki coupling, which yields ketones. These reactions are typically performed under a carbon monoxide (CO) atmosphere.[14]

Data Presentation
Catalyst/PrecursorLigandBaseSolventCoupling PartnerCO PressureTemp. (°C)Yield (%)
Pd(OAc)₂dppfK₂CO₃ToluenePhenylboronic acid1 atm100Moderate-Good
PdCl₂(PPh₃)₂PPh₃Et₃NDMFPhenylboronic acid1-10 atm80-120Moderate-Good
Pd(dba)₂XantphosCs₂CO₃DioxaneOrganostannane1 atm110Good
Experimental Protocol

The following is a general procedure for a carbonylative Suzuki coupling.[15]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (10 mL)

  • Carbon monoxide (balloon)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, dppf, and K₂CO₃.

  • Evacuate and backfill the flask with carbon monoxide from a balloon (repeat 3 times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C under a CO atmosphere (balloon).

  • Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and carefully vent the CO in a fume hood.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ketone by column chromatography.

Catalytic Cycle Visualization (Suzuki-Miyaura Coupling)

The catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the product and regenerate the catalyst.[16]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation X-B(OR)2 X-B(OR)2 Ar-Pd(II)-X(L2)->X-B(OR)2 Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X R-B(OR)2 R-B(OR)2 Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Note: Sonogashira Coupling of 3-Bromopyridin-2-ol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3] Pyridine derivatives are key building blocks in medicinal chemistry, and the introduction of an alkynyl moiety at the 3-position of a pyridin-2-ol scaffold via Sonogashira coupling provides a valuable route to novel heterocyclic compounds with potential biological activity. This document provides a detailed protocol for the Sonogashira coupling of 3-bromopyridin-2-ol with a terminal alkyne, based on optimized conditions for a structurally similar substrate, 2-amino-3-bromopyridine.[4][5][6]

Optimized Reaction Conditions

The successful Sonogashira coupling of bromopyridine derivatives is dependent on the careful selection of catalysts, ligands, bases, and solvents. Research by Zhu et al. (2017) on the coupling of 2-amino-3-bromopyridine has identified an effective set of conditions that serve as an excellent starting point for the coupling of this compound.[4][5][6] It is important to note that while these conditions are expected to be largely applicable, some optimization may be necessary to account for the potential electronic and steric differences imparted by the 2-hydroxyl group compared to the 2-amino group.

A summary of the recommended starting conditions is presented in the table below.

ParameterRecommended Condition
Aryl Halide This compound
Terminal Alkyne 1.2 equivalents
Palladium Catalyst Pd(CF₃COO)₂ (2.5 mol%)
Ligand PPh₃ (5.0 mol%)
Copper Co-catalyst CuI (5.0 mol%)
Base Et₃N
Solvent DMF
Temperature 100°C
Reaction Time 3 hours (monitor by TLC)

Experimental Workflow

The general workflow for the Sonogashira coupling of this compound is depicted in the following diagram. The procedure involves the careful assembly of reactants and catalysts under an inert atmosphere, followed by heating, reaction monitoring, and subsequent workup and purification of the desired 3-alkynylpyridin-2-ol product.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Pd(CF₃COO)₂, PPh₃, CuI, and DMF in a flask. inert Degas and purge with an inert gas (e.g., Argon or Nitrogen). reagents->inert add_reactants Add this compound, terminal alkyne, and Et₃N. inert->add_reactants heat Heat the reaction mixture to 100°C. add_reactants->heat monitor Monitor reaction progress by TLC. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Quench with saturated aq. NH₄Cl. cool->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract dry Dry the organic layer over Na₂SO₄. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by flash column chromatography. concentrate->purify product 3-Alkynylpyridin-2-ol purify->product

Caption: General experimental workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from the optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridine.[4][6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (0.025 equiv)

  • Triphenylphosphine (PPh₃) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Catalyst Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.

  • Reactant Addition: To the catalyst mixture, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (Et₃N).

  • Reaction: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to 100°C under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed (typically 3 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynylpyridin-2-ol.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The palladium-catalyzed Sonogashira coupling offers an efficient method for the synthesis of 3-alkynylpyridin-2-ols. The protocol described, utilizing a Pd(CF₃COO)₂/PPh₃ catalyst system with a CuI co-catalyst in DMF with triethylamine as the base, provides a robust starting point for this transformation. While this protocol is based on a closely related substrate, it is a valuable tool for researchers in drug discovery and materials science, enabling the construction of complex and potentially bioactive heterocyclic molecules.[4][6] Further optimization of reaction conditions for specific terminal alkynes may be beneficial to maximize yields.

References

Application Note: Buchwald-Hartwig Amination of 3-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminopyridin-2-ol scaffold is a valuable structural motif in medicinal chemistry and materials science. The Buchwald-Hartwig amination offers a powerful and versatile method for the synthesis of these compounds through the palladium-catalyzed cross-coupling of 3-bromopyridin-2-ol with a wide range of primary and secondary amines.[1] This reaction allows for the formation of C–N bonds under relatively mild conditions, tolerating a broad array of functional groups.[2]

However, the substrate this compound presents unique challenges. The presence of the hydroxyl group and the pyridine nitrogen in proximity to the reaction site can lead to catalyst inhibition or undesired side reactions.[3][4] Specifically, the pyridinol may exist in equilibrium with its 2-pyridone tautomer, and the acidic proton of the hydroxyl group can interact with the basic reaction components. Furthermore, the nitrogen atoms in both the pyridine ring and the amine nucleophile can coordinate to the palladium catalyst, potentially hindering the catalytic cycle.[3][4]

Careful selection of the catalyst, ligand, base, and solvent is therefore critical to achieve high yields and selectivity. This document provides a summary of recommended reaction conditions and a detailed experimental protocol for the successful Buchwald-Hartwig amination of this compound.

Reaction Scheme

General reaction scheme for the Buchwald-Hartwig amination of this compound.

Summary of Recommended Reaction Conditions

Optimizing the Buchwald-Hartwig amination of this compound requires careful selection of reagents. Due to the challenges posed by the ortho-hydroxyl group, highly active and sterically hindered biarylphosphine ligands are recommended. Based on studies of structurally similar substrates like 3-bromo-2-aminopyridine, the following conditions are proposed as a starting point for optimization.[3][5]

ComponentRecommended Reagents/ConditionsRationale & Considerations
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. If using a Pd(II) source like Pd(OAc)₂, the reaction mixture must facilitate in-situ reduction to the active Pd(0) species.[2]
Ligand RuPhos or BrettPhos These electron-rich, bulky biarylmonophosphine ligands are highly effective for challenging heteroaryl substrates.[3][6] They promote facile oxidative addition and reductive elimination while preventing catalyst deactivation.[3][6]
Base LiHMDS (Lithium bis(trimethylsilyl)amide)NaOtBu (Sodium tert-butoxide)Cs₂CO₃ (Cesium carbonate)A strong, non-nucleophilic base is required. LiHMDS has proven effective for similar substrates.[3][5] NaOtBu is a common choice, but less-coordinating bases may be advantageous. Weaker bases like carbonates may require higher temperatures.
Solvent Toluene, Dioxane, or THFAnhydrous, deoxygenated polar aprotic solvents are essential. Toluene and dioxane are frequently used and facilitate the required reaction temperatures.[7]
Temperature 80 - 110 °CThe reaction typically requires heating to drive the catalytic cycle to completion.[7] The optimal temperature will depend on the specific amine, ligand, and solvent used.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and some ligands are oxygen-sensitive. Maintaining an inert atmosphere throughout the setup and reaction is critical.[7]

Detailed Experimental Protocol

This protocol provides a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine). Reagent quantities should be adjusted based on the specific amine and molecular weights.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1 - 2 mol%)

  • RuPhos (2 - 4 mol%)

  • LiHMDS (1M solution in THF, 2.0 - 2.5 equiv)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (e.g., 0.02 equiv), and RuPhos (e.g., 0.04 equiv).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the amine (1.2 - 1.5 equiv).

  • Base Addition: Slowly add the LiHMDS solution (2.0 - 2.5 equiv) to the stirred mixture at room temperature. The mixture may change color.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure 3-amino-2-hydroxypyridine product.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow prep Reagent Preparation (Substrates, Catalyst, Ligand, Base) setup Inert Atmosphere Setup (Evacuate/Backfill) prep->setup 1 assembly Reaction Assembly (Add Solvent & Reagents) setup->assembly 2 reaction Heating & Stirring (e.g., 100 °C, 4-24h) assembly->reaction 3 quench Reaction Quenching (e.g., aq. NH4Cl) reaction->quench 4 workup Workup & Extraction quench->workup 5 purify Purification (Column Chromatography) workup->purify 6 product Product Analysis & Characterization purify->product 7

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 3-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridin-2-ol is a versatile heterocyclic building block in medicinal chemistry, offering a scaffold for the synthesis of a variety of bioactive molecules. Its pyridin-2-ol core is a privileged structure found in numerous kinase inhibitors and other therapeutic agents. The presence of a bromine atom at the 3-position allows for facile introduction of diverse functionalities through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This application note provides detailed protocols for the synthesis of potent kinase inhibitors starting from this compound and explores other potential therapeutic applications.

Key Applications

Derivatives of this compound have shown significant potential as inhibitors of several key protein kinases implicated in cancer and inflammatory diseases. These include:

  • Aurora Kinases and Monopolar Spindle 1 (MPS1) Kinase: Crucial regulators of mitosis, making them attractive targets for cancer therapy.

  • p38 Mitogen-Activated Protein (MAP) Kinase: A key enzyme in the inflammatory response pathway.

  • Glycogen Synthase Kinase 3 (GSK-3): Implicated in a range of diseases including neurodegenerative disorders and diabetes.

Synthesis of a Potent Kinase Inhibitor: 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one

This section details a representative synthetic route to a bioactive kinase inhibitor, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, a known inhibitor of Aurora and MPS1 kinases. The synthesis involves a two-step process starting from this compound: amination followed by a Suzuki-Miyaura cross-coupling reaction.

Workflow for the Synthesis of 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one

G cluster_0 Step 1: Amination cluster_1 Step 2: Suzuki-Miyaura Coupling Start This compound Reagent1 Ammonia Solution Start->Reagent1 Reacts with Product1 3-Aminopyridin-2-ol Reagent1->Product1 Under Condition1 High Temperature & Pressure Product1_ref 3-Aminopyridin-2-ol Reagent2 Pyridine-4-boronic acid Product1_ref->Reagent2 Couples with Product2 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one Reagent2->Product2 Catalyzed by Catalyst Pd Catalyst & Base

Caption: Synthetic workflow for 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one.

Experimental Protocols

Step 1: Synthesis of 3-Aminopyridin-2-ol

This protocol describes the amination of this compound.

  • Materials:

    • This compound (1.0 eq)

    • Aqueous Ammonia (28-30%, 10 eq)

    • Copper(I) oxide (0.1 eq)

    • A high-pressure reaction vessel

  • Procedure:

    • To a high-pressure reaction vessel, add this compound and copper(I) oxide.

    • Add the aqueous ammonia solution to the vessel.

    • Seal the vessel and heat to 150-180 °C for 12-24 hours. The pressure will increase during the reaction.

    • After the reaction is complete, cool the vessel to room temperature.

    • Carefully vent the excess ammonia in a fume hood.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove most of the ammonia and water.

    • The resulting crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 3-aminopyridin-2-ol.

Step 2: Synthesis of 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of 3-aminopyridin-2-ol with pyridine-4-boronic acid.

  • Materials:

    • 3-Aminopyridin-2-ol (1.0 eq)

    • Pyridine-4-boronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water

    • Nitrogen or Argon gas (inert atmosphere)

  • Procedure:

    • To a round-bottom flask, add 3-aminopyridin-2-ol, pyridine-4-boronic acid, Pd(dppf)Cl₂, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to obtain 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one.

Quantitative Bioactivity Data

The following table summarizes the inhibitory activity of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one against key kinases.

CompoundTarget KinaseIC₅₀ (nM)
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS11,300
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora A3,500
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora B2,100

Signaling Pathway Modulation

The synthesized compound, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, inhibits Aurora and MPS1 kinases, which are critical for proper mitotic progression. Inhibition of these kinases leads to defects in chromosome segregation and ultimately to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway Mitotic Progression Pathway Aurora_MPS1 Aurora & MPS1 Kinases Spindle_Assembly Spindle Assembly Checkpoint Aurora_MPS1->Spindle_Assembly Regulates Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Ensures fidelity of Cell_Cycle_Progression Cell Cycle Progression Chromosome_Segregation->Cell_Cycle_Progression Allows Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest leads to Inhibitor 3-Amino-5-(pyridin-4-yl) pyridin-2(1H)-one Inhibitor->Aurora_MPS1 Inhibits

Caption: Inhibition of Aurora/MPS1 kinases disrupts mitosis.

Other Potential Bioactive Molecules from this compound

The this compound scaffold can be utilized to synthesize inhibitors for other important kinase targets.

1. p38 MAP Kinase Inhibitors:

By modifying the coupling partner in the Suzuki reaction, it is possible to synthesize potent p38 MAP kinase inhibitors. For instance, coupling with substituted phenylboronic acids can yield molecules that fit into the ATP-binding pocket of p38 kinase.

Logical Synthesis Relationship for p38 Inhibitors

G Start This compound Intermediate Functionalized Pyridin-2-one Start->Intermediate Functionalization (e.g., amination) Final_Product p38 MAP Kinase Inhibitor Intermediate->Final_Product Suzuki Coupling Coupling_Partner Aryl/Heteroaryl Boronic Acid Coupling_Partner->Final_Product

Caption: General route to p38 inhibitors from this compound.

2. GSK-3 Inhibitors:

Similarly, the synthesis of GSK-3 inhibitors can be envisioned. Structure-activity relationship studies of known GSK-3 inhibitors suggest that the pyridin-2-one core can serve as a key pharmacophore.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of bioactive molecules, particularly kinase inhibitors. The protocols provided herein offer a clear pathway for the synthesis of a potent Aurora and MPS1 kinase inhibitor. By varying the reaction partners and conditions, researchers can generate extensive libraries of novel compounds for screening against various therapeutic targets. The versatility of the Suzuki-Miyaura coupling reaction on the this compound scaffold makes it a powerful tool in modern drug discovery and development.

Application Notes and Protocols: 3-Bromopyridin-2-ol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches for the use of 3-bromopyridin-2-ol as a ligand in coordination chemistry did not yield specific research articles detailing the synthesis, characterization, or application of its metal complexes. The information available in the public domain on this specific ligand is limited. Therefore, the following application notes and protocols are based on the closely related and more extensively studied class of ligands, the hydroxypyridinones (of which this compound is a derivative). This information is intended to provide a general framework and insight into the potential coordination chemistry and applications of this compound, but it is not a direct representation of experimental data for this specific compound.

Introduction to Hydroxypyridinone Ligands in Coordination Chemistry

Hydroxypyridinones are a class of heterocyclic compounds that have garnered significant interest in coordination chemistry due to their versatile binding modes and the diverse properties of their metal complexes. These ligands typically act as bidentate chelators, coordinating to metal ions through the deprotonated hydroxyl group and the carbonyl oxygen atom. The substituent on the pyridine ring can significantly influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability, structure, and reactivity of the resulting metal complexes.

This compound, as a substituted hydroxypyridinone, is expected to exhibit similar coordination behavior. The presence of the bromine atom at the 3-position could introduce interesting electronic effects and provide a handle for further functionalization of the coordinated ligand.

Potential Applications of this compound Metal Complexes

Based on the known applications of other hydroxypyridinone complexes, metal complexes of this compound could be explored for various applications, including:

  • Catalysis: Transition metal complexes of hydroxypyridinone derivatives have been investigated as catalysts in various organic transformations. The electronic properties of the 3-bromo substituent could modulate the catalytic activity of the metal center.

  • Biological Activity: Many metal complexes of hydroxypyridinones exhibit interesting biological activities, including antimicrobial, antiviral, and anticancer properties. The lipophilicity and electronic effects of the bromo group could influence the bioavailability and therapeutic efficacy of such complexes.

  • Materials Science: The ability of these ligands to form stable complexes with a variety of metal ions makes them potential building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.

General Experimental Protocols

The following are generalized protocols for the synthesis and characterization of transition metal complexes with hydroxypyridinone-type ligands. These can serve as a starting point for the investigation of this compound as a ligand.

Synthesis of a Generic Metal(II) Complex with a Hydroxypyridinone Ligand

Materials:

  • This compound (or other hydroxypyridinone ligand)

  • A metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

  • Solvent (e.g., methanol, ethanol, acetonitrile, or a mixture)

  • Base (e.g., NaOH, Et₃N, or NaOMe)

Procedure:

  • Dissolve the hydroxypyridinone ligand (2 equivalents) in the chosen solvent.

  • Add a solution of the base (2 equivalents) to the ligand solution to deprotonate the hydroxyl group.

  • To this solution, add a solution of the metal(II) salt (1 equivalent) in the same or a compatible solvent, dropwise with stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated for a few hours.

  • The resulting precipitate (the metal complex) is collected by filtration, washed with the solvent, and then with a non-polar solvent like diethyl ether.

  • The solid is dried in a desiccator or under vacuum.

Diagram of a General Synthetic Workflow:

SynthesisWorkflow General Synthesis of a Metal-Hydroxypyridinone Complex cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Ligand This compound Dissolve Dissolve Ligand and Base Ligand->Dissolve MetalSalt Metal(II) Salt Mix Mix with Metal Salt Solution MetalSalt->Mix Base Base Base->Dissolve Dissolve->Mix React Stir/Heat Mix->React Precipitate Precipitated Complex React->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry Filter->Dry FinalProduct Pure Metal Complex Dry->FinalProduct

Caption: General workflow for the synthesis of a metal-hydroxypyridinone complex.

Characterization Techniques

The synthesized complexes should be characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.

TechniqueInformation Obtained
Elemental Analysis (C, H, N) Determines the empirical formula of the complex.
FT-IR Spectroscopy Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O and C-O bonds.
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, which can help to deduce the coordination geometry around the metal ion.
¹H and ¹³C NMR Spectroscopy (For diamagnetic complexes) Confirms the structure of the ligand and can indicate the coordination mode.
Mass Spectrometry Determines the molecular weight of the complex.
X-ray Crystallography Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.
Magnetic Susceptibility Determines the magnetic moment of the complex, which gives information about the number of unpaired electrons and the spin state of the metal ion.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.

Visualization of a Potential Coordination Mode

The following diagram illustrates the expected bidentate coordination of a this compound ligand to a generic metal center (M).

Caption: Bidentate chelation of this compound to a metal center.

Conclusion

Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromopyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scalable synthesis of 3-Bromopyridin-2-ol and its derivatives, which are pivotal intermediates in pharmaceutical research and development. The protocols detailed herein are designed to be adaptable for kilogram-scale production, addressing critical parameters for safe and efficient manufacturing.

Introduction

This compound and its derivatives are versatile heterocyclic building blocks of significant interest in medicinal chemistry. Their utility is prominently highlighted in the synthesis of complex scaffolds for drug discovery, particularly as precursors to pyrazolopyridines. These compounds are under investigation as potential γ-secretase modulators, which play a crucial role in the processing of the amyloid precursor protein (APP), a key factor in the pathology of Alzheimer's disease. The ability to produce these intermediates on a large scale with high purity and yield is therefore essential for advancing novel therapeutics from the laboratory to clinical evaluation.

This document outlines robust and scalable synthetic methods for this compound and its subsequent derivatization, including etherification and Suzuki-Miyaura cross-coupling reactions. The provided protocols emphasize safety, scalability, and process control to ensure reproducible outcomes.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps, offering a clear comparison of reaction parameters at different scales.

Table 1: Kilogram-Scale Synthesis of this compound

ParameterValueReference
Starting Material 2-Hydroxypyridine (2-Pyridone)Direct Bromination
Reagents N-Bromosuccinimide (NBS), Sulfuric Acid[1]
Solvent Acetonitrile[1]
Scale 10 kgRepresentative Protocol
Reaction Temperature 0-10 °C (NBS addition), then warm to RT[1]
Reaction Time 12-16 hours[1]
Work-up Quenching with aqueous sodium bisulfite, neutralization, extraction[1]
Purification Recrystallization from Ethanol/Water[1]
Typical Yield 85-92%Representative Protocol
Purity (HPLC) >98%Representative Protocol

Table 2: Scale-Up Synthesis of 3-Bromo-2-(benzyloxy)pyridine (Ether Derivative)

ParameterValueReference
Starting Material This compoundWilliamson Ether Synthesis
Reagents Benzyl bromide, Potassium carbonateGeneral Method
Solvent Acetone or N,N-Dimethylformamide (DMF)General Method
Scale 5 kgRepresentative Protocol
Reaction Temperature 50-60 °CGeneral Method
Reaction Time 4-6 hoursGeneral Method
Work-up Filtration, extraction with ethyl acetateGeneral Method
Purification Crystallization from Heptane/Ethyl AcetateRepresentative Protocol
Typical Yield 90-95%Representative Protocol
Purity (HPLC) >99%Representative Protocol

Table 3: Kilogram-Scale Suzuki-Miyaura Coupling of 3-Bromo-2-(benzyloxy)pyridine

ParameterValueReference
Starting Material 3-Bromo-2-(benzyloxy)pyridineSuzuki-Miyaura Coupling
Reagents Phenylboronic acid, Palladium(II) acetate, Triphenylphosphine, Potassium carbonate[2]
Solvent Toluene/Ethanol/Water[2]
Scale 1 kgRepresentative Protocol
Reaction Temperature 85-90 °C[1]
Reaction Time 6-8 hours[1]
Work-up Phase separation, washing with water and brine[1]
Purification Crystallization from Toluene/Heptane[1]
Typical Yield 88-94%Representative Protocol
Purity (HPLC) >99%Representative Protocol

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of this compound

This protocol describes the direct bromination of 2-hydroxypyridine, a cost-effective and scalable method.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control unit, and nitrogen inlet.

  • Addition funnel for solid or liquid charging.

  • Filtration and drying equipment.

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.

Procedure:

  • Charge the reactor with 2-hydroxypyridine (10.0 kg) and acetonitrile (50 L).

  • Stir the mixture to ensure complete dissolution and cool to 0-5 °C.

  • Slowly add concentrated sulfuric acid (9.8 kg) while maintaining the temperature below 10 °C.

  • Portion-wise, add N-Bromosuccinimide (NBS) (18.7 kg) over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.[1]

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[1]

  • Monitor the reaction progress by HPLC until the consumption of the starting material is complete.

  • Cool the mixture to 0-5 °C and slowly quench by adding a solution of sodium bisulfite (2 kg) in water (20 L).

  • Adjust the pH to 7-8 with a 50% aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 20 L).

  • Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a mixture of ethanol and water to yield this compound as a white to off-white solid.

Protocol 2: Scale-Up Synthesis of 3-Bromo-2-(benzyloxy)pyridine

This protocol details the etherification of this compound, a common derivatization step.

Materials and Equipment:

  • 50 L jacketed reactor with overhead stirring, reflux condenser, and nitrogen inlet.

  • Heating/cooling circulator.

  • Filtration equipment.

Procedure:

  • Charge the reactor with this compound (5.0 kg), potassium carbonate (6.0 kg), and acetone (25 L).

  • Stir the suspension and heat to 50-55 °C.

  • Slowly add benzyl bromide (5.9 kg) over 1-2 hours.

  • Maintain the reaction at 50-55 °C for 4-6 hours, monitoring by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 L) and wash with water (2 x 10 L) and brine (10 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to a reduced volume.

  • Add heptane to induce crystallization. Cool the slurry, filter the product, and dry under vacuum to afford 3-Bromo-2-(benzyloxy)pyridine.

Protocol 3: Kilogram-Scale Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of the ether derivative with phenylboronic acid.

Materials and Equipment:

  • 20 L reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.

  • Heating mantle.

Procedure:

  • To the reactor, add 3-Bromo-2-(benzyloxy)pyridine (1.0 kg), phenylboronic acid (0.55 kg), and potassium carbonate (1.0 kg).

  • Purge the reactor with nitrogen.

  • Add a solvent mixture of toluene (8 L), ethanol (2 L), and water (2 L).

  • Spage the mixture with nitrogen for at least 30 minutes to degas.

  • Add palladium(II) acetate (0.01 kg) and triphenylphosphine (0.02 kg).

  • Heat the reaction mixture to 85-90 °C and maintain for 6-8 hours, monitoring by HPLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature and allow the layers to separate.

  • Remove the lower aqueous layer.

  • Wash the organic layer with water (2 x 5 L) and brine (5 L).

  • Concentrate the organic layer under reduced pressure.

  • Add heptane to the residue and heat to reflux to dissolve, then cool slowly to 0-5 °C to induce crystallization.

  • Isolate the product by filtration, wash the filter cake with cold heptane, and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and the relevant biological pathway.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization start 2-Hydroxypyridine bromination Bromination with NBS start->bromination workup1 Quench & Neutralize bromination->workup1 extraction1 Extraction workup1->extraction1 purification1 Recrystallization extraction1->purification1 product1 This compound purification1->product1 etherification Etherification product1->etherification workup2 Work-up & Purification etherification->workup2 suzuki Suzuki Coupling suzuki->workup2 product2 Ether Derivative workup2->product2 product3 Coupled Product workup2->product3 product2->suzuki

Caption: Experimental workflow for the synthesis of this compound and its derivatives.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_pathways cluster_non_amyloidogenic Non-Amyloidogenic cluster_amyloidogenic Amyloidogenic (Alzheimer's Pathogenesis) APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase cleavage beta_secretase β-secretase APP->beta_secretase cleavage sAPPalpha sAPPα (soluble) alpha_secretase->sAPPalpha C83 C83 fragment alpha_secretase->C83 sAPPbeta sAPPβ (soluble) beta_secretase->sAPPbeta C99 C99 fragment beta_secretase->C99 gamma_secretase γ-secretase Complex p3 p3 peptide gamma_secretase->p3 AICD AICD gamma_secretase->AICD Abeta Aβ peptide (Amyloid-beta) gamma_secretase->Abeta C83->gamma_secretase cleavage C99->gamma_secretase cleavage plaques Amyloid Plaques Abeta->plaques aggregation

Caption: Amyloid Precursor Protein (APP) processing pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Bromopyridin-2-ol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

  • Question: I am attempting to synthesize this compound, but I am experiencing very low to no product yield. What are the potential causes and how can I improve the outcome?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the choice of starting materials and reaction conditions. A common route to this compound is the bromination of 2-hydroxypyridine.

    • Inefficient Bromination: The direct bromination of 2-hydroxypyridine can be challenging due to the electron-rich nature of the pyridine ring, which can lead to multiple bromination or undesired side products.

      • Solution: Employ a milder brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or chloroform. This can provide better regioselectivity and reduce the formation of over-brominated products. Controlling the reaction temperature is also crucial; running the reaction at a lower temperature can increase selectivity for the desired product.

    • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.

      • Solution: Systematically optimize the reaction conditions. Start with a common protocol and vary the temperature, time, and solvent to find the optimal balance for your specific setup. For instance, if using bromine (Br2), a non-polar solvent at low temperatures might be preferable.

    • Alternative Synthetic Route: If direct bromination is unsuccessful, consider a multi-step synthesis. One potential route involves the diazotization of 2-amino-3-bromopyridine.[1][2]

      • Workflow for Alternative Synthesis:

        • Start with 2-aminopyridine.

        • Brominate 2-aminopyridine to obtain 2-amino-3-bromopyridine.

        • Perform a diazotization reaction on 2-amino-3-bromopyridine, followed by hydrolysis to yield this compound.

Issue 2: Formation of Multiple Products and Purification Challenges

  • Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the likely impurities and what is the best purification strategy?

  • Answer: The formation of multiple products is a common issue in pyridine chemistry. The primary impurities are likely over-brominated pyridinols and unreacted starting material.

    • Common Impurities:

      • Dibrominated pyridinols: The pyridine ring can be activated towards further electrophilic substitution after the first bromination.

      • Isomeric products: Bromination might occur at other positions on the ring, although the 3-position is generally favored for 2-hydroxypyridine under kinetic control.

      • Unreacted 2-hydroxypyridine: Incomplete reaction will leave starting material in the mixture.

    • Purification Strategy:

      • Column Chromatography: This is the most effective method for separating this compound from its isomers and over-brominated byproducts. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.[3]

      • Recrystallization: If the crude product is a solid and contains a major amount of the desired product, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct route is the electrophilic bromination of 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone). However, controlling the regioselectivity can be challenging. An alternative and often more controlled synthesis involves the diazotization of 2-amino-3-bromopyridine.

Q2: What are the key safety precautions when working with brominating agents?

A2: Bromine (Br2) is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. N-Bromosuccinimide (NBS) is a solid and easier to handle, but it is also a lachrymator and should be handled with care.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[4]

  • Melting Point: A sharp melting point close to the literature value (179-183 °C) indicates high purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of brominated pyridines, which can be adapted for the synthesis of this compound.

ParameterValueReference
Starting Material 2-Hydroxypyridine or 2-AminopyridineN/A
Brominating Agent N-Bromosuccinimide (NBS) or Bromine (Br₂)N/A
Solvent Acetonitrile, Chloroform, Acetic Acid[2]
Reaction Temperature 0 °C to room temperature (for NBS) or lower for Br₂[5]
Reaction Time 2 - 24 hours[6]
Purification Method Column Chromatography or Recrystallization[3]
Typical Yields 40-70% (highly dependent on conditions)N/A

Experimental Protocols

Protocol 1: Direct Bromination of 2-Hydroxypyridine using NBS

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxypyridine (1.0 eq) in acetonitrile.

  • Addition of NBS: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis via Diazotization of 2-Amino-3-bromopyridine

This is a two-step process.

  • Step 1: Bromination of 2-Aminopyridine

    • Dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of bromine (1.0 eq) in acetic acid at a temperature below 20 °C.[2]

    • After the addition is complete, stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH) to precipitate the product.

    • Filter, wash with water, and dry to obtain 2-amino-3-bromopyridine.

  • Step 2: Diazotization and Hydrolysis

    • Dissolve 2-amino-3-bromopyridine (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C.

    • After the addition, stir the mixture at low temperature for 1-2 hours.

    • Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridinol.

    • Cool the mixture and neutralize to precipitate the crude this compound.

    • Filter, wash with water, and purify by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_bromination Direct Bromination cluster_diazotization Diazotization Route start_br 2-Hydroxypyridine reaction_br Bromination (NBS or Br2) start_br->reaction_br workup_br Workup & Purification reaction_br->workup_br product_br This compound workup_br->product_br start_diazo 2-Aminopyridine bromination_amino Bromination start_diazo->bromination_amino intermediate 2-Amino-3-bromopyridine bromination_amino->intermediate diazotization Diazotization & Hydrolysis intermediate->diazotization workup_diazo Workup & Purification diazotization->workup_diazo product_diazo This compound workup_diazo->product_diazo

Caption: Synthetic routes to this compound.

troubleshooting_yield low_yield Low Yield of This compound cause1 Inefficient Bromination low_yield->cause1 cause2 Suboptimal Conditions low_yield->cause2 cause3 Side Reactions low_yield->cause3 solution1a Use Milder Reagent (NBS) cause1->solution1a solution1b Control Temperature cause1->solution1b solution2 Optimize Time, Temp, Solvent cause2->solution2 solution3a Consider Alternative Route cause3->solution3a solution3b Improve Purification cause3->solution3b

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Purification of Crude 3-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromopyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route but can include unreacted starting materials, reagents, and byproducts from side reactions. Potential impurities include starting materials for the pyridine ring synthesis, unreacted brominating agents, and isomers such as other brominated pyridinols. If the synthesis involves the bromination of pyridin-2-ol, unreacted starting material and poly-brominated species are common impurities.

Q2: My crude this compound has a strong acidic or basic pH. What should be my initial purification step?

A2: An acidic or basic crude product indicates the presence of residual reagents from the synthesis. The initial step should be an aqueous workup. Dissolve the crude material in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a mild neutralizing solution. For acidic impurities, wash with a saturated sodium bicarbonate (NaHCO₃) solution. For basic impurities, a dilute acid wash (e.g., 1M HCl) can be used, followed by a brine wash to remove excess water.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Some suppliers recommend refrigeration.[1] It is important to protect it from light and moisture to prevent degradation.[2]

Q4: How can I effectively remove colored impurities from my this compound sample?

A4: Colored impurities, often resulting from degradation or polymeric byproducts, can typically be removed by column chromatography on silica gel.[3] If the impurities are non-volatile, distillation or sublimation (if the compound is stable at higher temperatures) can also be effective.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Low Yield After Purification
Observed Problem Potential Cause Suggested Solution
Significant loss of product during aqueous workup.The product may have some solubility in the aqueous phase, especially if the pH is not optimal.Adjust the pH of the aqueous layer to be near the isoelectric point of this compound to minimize its solubility before extraction. Perform multiple extractions with smaller volumes of organic solvent.
Low recovery from column chromatography.The product may be strongly adsorbed onto the silica gel due to its polar nature.Use a more polar eluent system. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid (if the compound is stable) to the mobile phase can help elute the compound.[4]
Thermal decomposition during distillation.This compound may be thermally sensitive and decompose at its atmospheric boiling point.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.[5]
Persistent Impurities After Purification
Observed Problem Potential Cause Suggested Solution
TLC analysis shows co-elution of the product with an impurity.The polarity of the product and the impurity are very similar in the chosen solvent system.Experiment with different solvent systems for column chromatography. A change in the solvent composition (e.g., using a mixture of three solvents) can alter the selectivity and improve separation.[4] Consider using a different stationary phase, such as alumina.
NMR spectrum shows the presence of starting material.The purification method used was not effective at separating the product from the starting material.If the starting material is significantly more or less polar, optimize the column chromatography conditions. If the boiling points are sufficiently different, fractional distillation could be effective.[5]
The purified product is still colored.Trace, highly colored impurities are still present.Recrystallization from a suitable solvent system can be an effective final purification step to remove colored impurities and obtain a crystalline product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is suitable for removing impurities with different polarities from this compound.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Elution: Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common eluent system for similar compounds is a gradient of hexane and ethyl acetate.[6]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This method is ideal for obtaining a highly pure crystalline product, assuming a suitable solvent can be found.

  • Solvent Selection: Identify a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Diagrams

Purification_Workflow crude Crude this compound workup Aqueous Workup (Neutralization) crude->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration purification_choice Choice of Purification concentration->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid distillation Vacuum Distillation purification_choice->distillation Liquid/Volatile Impurities pure_product Pure this compound column->pure_product recrystallization->pure_product distillation->pure_product

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Low_Yield start Low Yield Observed step Identify Purification Step with Loss start->step workup Aqueous Workup step->workup During Extraction column Column Chromatography step->column During Chromatography distillation Distillation step->distillation During Distillation solution_workup Adjust pH Perform Multiple Extractions workup->solution_workup solution_column Increase Eluent Polarity column->solution_column solution_distillation Use Vacuum Distillation distillation->solution_distillation

Caption: A troubleshooting guide for low yield during purification.

References

Technical Support Center: 3-Bromopyridin-2-ol Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromopyridin-2-ol chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and find answers to frequently asked questions encountered during experiments with this versatile building block.

Troubleshooting Guides & FAQs

This section provides practical advice in a question-and-answer format to address specific challenges in the synthetic applications of this compound.

Category 1: Alkylation Reactions

Question 1: I am attempting an alkylation of this compound and obtaining a mixture of two products. What are these products and how can I control the selectivity?

Answer:

Due to keto-enol tautomerism, this compound exists in equilibrium with its tautomeric form, 3-Bromo-1H-pyridin-2-one. This ambident nucleophilic nature leads to two possible alkylation products: the O-alkylated product (2-alkoxy-3-bromopyridine) and the N-alkylated product (1-alkyl-3-bromo-1H-pyridin-2-one).[1] The ratio of these products is highly dependent on the reaction conditions.[1]

Troubleshooting N- vs. O-Alkylation:

The selectivity of N- versus O-alkylation is influenced by several factors, including the base, solvent, and the nature of the alkylating agent.[1]

  • Hard and Soft Acid-Base (HSAB) Theory: Nitrogen is a softer nucleophile than oxygen. Therefore, "soft" electrophiles (e.g., alkyl iodides) tend to favor N-alkylation, while "hard" electrophiles (e.g., dimethyl sulfate, alkyl triflates) favor O-alkylation.

  • Solvent Polarity: Polar aprotic solvents like DMF or DMSO tend to favor N-alkylation, whereas nonpolar solvents may favor O-alkylation.

  • Counter-ion of the Base: The choice of base and its counter-ion can influence the reaction outcome. For instance, using a silver salt of the pyridone in benzene has been reported to exclusively yield the O-alkylated product for 2-pyridone systems.

Quantitative Data on N- vs. O-Alkylation of 2-Pyridone Derivatives (Illustrative)

Alkylating AgentN-Alkylation Product (%)O-Alkylation Product (%)
Benzyl Bromide>83<17
Ethyl Iodide>85<15
Isopropyl Bromide>70<30

Data is generalized from studies on 2-pyridone systems and serves as a guideline. Actual ratios for this compound may vary.[1]

Experimental Protocol for Selective Alkylation (Illustrative for 2-Pyridone):

A representative procedure for favoring N-alkylation involves reacting the pyridone with an alkyl halide in the presence of a carbonate base in a polar aprotic solvent.

  • To a solution of the 2-pyridone (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

  • Add the alkyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N- and O-alkylated isomers.

Category 2: Palladium-Catalyzed Cross-Coupling Reactions

Question 2: I am performing a Suzuki coupling with this compound and observing a significant amount of a dimeric byproduct of my boronic acid. What is this side reaction and how can I minimize it?

Answer:

This common side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.

Troubleshooting Homocoupling in Suzuki Coupling:

ParameterRecommended Action
Oxygen Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.
Palladium Source Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂.
Stoichiometry Using a slight excess of the this compound (e.g., 1.2 equivalents) relative to the boronic acid can help favor the cross-coupling pathway.
Reaction Time Prolonged reaction times can sometimes lead to increased side products. Monitor the reaction and work it up promptly upon completion.

Experimental Protocol for Suzuki Coupling:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add a degassed solvent mixture (e.g., toluene/water or dioxane/water) via syringe.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Question 3: My Sonogashira coupling with this compound is giving a dimeric alkyne byproduct. What is this and how can I prevent it?

Answer:

This side product is from the Glaser coupling , which is the oxidative homocoupling of the terminal alkyne. This is a common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.

Troubleshooting Glaser Coupling in Sonogashira Reactions:

ParameterRecommended Action
Oxygen Rigorous exclusion of oxygen is critical. Use degassed solvents and maintain an inert atmosphere throughout the reaction.
Copper(I) source Use the minimum effective amount of the copper co-catalyst (e.g., CuI). In some cases, copper-free Sonogashira protocols can be employed.
Base The choice of amine base can influence the rate of Glaser coupling. Triethylamine is commonly used.

Experimental Protocol for Sonogashira Coupling:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Add a degassed solvent such as DMF or THF, followed by a degassed amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1 eq) dropwise.

  • Heat the reaction mixture (typically 50-100 °C) and monitor its progress.

  • After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.[2]

Question 4: In my Buchwald-Hartwig amination of this compound, I am observing the formation of pyridin-2-ol. What is causing this?

Answer:

The formation of pyridin-2-ol is due to a side reaction known as hydrodehalogenation (or protodebromination), where the bromine atom is replaced by a hydrogen atom.[3] This can be a significant side reaction in palladium-catalyzed couplings of aryl halides.

Troubleshooting Hydrodehalogenation:

ParameterRecommended Action
Catalyst System The choice of palladium precursor and ligand can influence the rate of hydrodehalogenation. Screening different ligands may be necessary to find a system that favors amination over reduction.
Base The strength and type of base can play a role. Using a weaker base or carefully controlling the stoichiometry might be beneficial.
Solvent Some solvents, particularly alcohols, can act as hydride sources and promote hydrodehalogenation. Consider using non-protic solvents like toluene or dioxane.

Experimental Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq) in a Schlenk tube.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the crude product by column chromatography.[4]

Visualizations

Experimental Workflows and Logical Relationships

experimental_workflow General Workflow for Palladium-Catalyzed Cross-Coupling reagents Combine this compound, Coupling Partner, Catalyst, Ligand, & Base inert_atm Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Desired Product purification->product troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Purity, Stability) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_atmosphere Verify Inert Atmosphere (Degassing Technique) start->check_atmosphere optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand, Loading) check_reagents->optimize_catalyst optimize_base Screen Different Bases (Strength, Solubility) check_conditions->optimize_base optimize_solvent Try Alternative Solvents check_conditions->optimize_solvent check_atmosphere->optimize_catalyst success Improved Yield optimize_catalyst->success optimize_base->success optimize_solvent->success side_reactions Common Side Reaction Pathways cluster_coupling Cross-Coupling Reactions cluster_alkylation Alkylation Reactions start This compound + Reagents cross_coupling Desired Cross-Coupling Product start->cross_coupling Desired Path homocoupling Homocoupling dehalogenation Hydrodehalogenation n_alkylation N-Alkylation start->n_alkylation Competing Path o_alkylation O-Alkylation cross_coupling->homocoupling Side Reactions cross_coupling->dehalogenation Side Reactions n_alkylation->o_alkylation Selectivity Challenge

References

stability of 3-Bromopyridin-2-ol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromopyridin-2-ol under various reaction conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and storage recommendation for this compound?

A: this compound is a colorless to pale yellow solid that is relatively stable at room temperature.[1] However, it may react when encountering strong oxidants.[1] For long-term storage, it is recommended to keep the compound in a cool, dry place, away from light and strong oxidizing agents.

Q2: Does this compound exist in tautomeric forms? How does this affect its stability and reactivity?

A: Yes, this compound exists in a tautomeric equilibrium with 3-bromo-2(1H)-pyridinone. The pyridone (keto) form is generally the predominant and more stable tautomer, especially in polar solvents and in the solid state. This equilibrium is crucial as the reactivity of the molecule can be dictated by the properties of either tautomer. For instance, alkylation reactions can occur at either the nitrogen (N-alkylation of the pyridone) or the oxygen (O-alkylation of the hydroxypyridine).

Q3: How stable is this compound under acidic conditions?

A: Halogenated pyridinols are generally stable in moderately acidic conditions (pH 4-6).[2] In strongly acidic conditions (e.g., concentrated aqueous solutions of sulfuric, phosphoric, or acetic acid) and with heating, hydrolysis of the bromine atom can occur, leading to the formation of 2,3-dihydroxypyridine. This reactivity is a known characteristic of brominated pyridines.

Q4: What is the stability of this compound under basic conditions?

A: this compound is generally less stable under basic conditions. The hydroxyl group of the 3-hydroxypyridine tautomer can be deprotonated to form a phenoxide-like species. This increases the electron density of the ring and can make the compound more susceptible to oxidation. Furthermore, strong bases can promote nucleophilic aromatic substitution, potentially leading to the displacement of the bromide ion.

Troubleshooting Guides

Issue 1: Unexpected Side Products in N-Alkylation Reactions
Observed Problem Potential Cause Troubleshooting Steps
Mixture of N- and O-alkylated products is obtained.The tautomeric equilibrium between this compound and 3-bromo-2(1H)-pyridinone allows for alkylation at both the nitrogen and oxygen atoms. The choice of base and solvent can influence the ratio of products.To favor N-alkylation, consider using conditions that favor the pyridone tautomer, such as a polar aprotic solvent. The choice of base is also critical; for example, using NaH in DMF is a common method for N-alkylation of 2-pyridones.[3] To favor O-alkylation, conditions that promote the hydroxypyridine form might be explored, though N-alkylation is often thermodynamically favored.
Issue 2: Decomposition or Low Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Observed Problem Potential Cause Troubleshooting Steps
Low yield or decomposition of starting material in a Suzuki or Buchwald-Hartwig coupling reaction.The reaction conditions (base, temperature) may be too harsh for this compound. The presence of the hydroxyl/oxo group can also interfere with the catalytic cycle.Screen different bases. While strong bases like NaOtBu are common in Buchwald-Hartwig aminations, a milder base like K₂CO₃ or Cs₂CO₃ might be better tolerated.[4][5] For Suzuki couplings, a variety of bases can be used, and their compatibility should be tested. Optimize the reaction temperature; prolonged heating at high temperatures can lead to decomposition. Consider protection of the hydroxyl/pyridone functionality if it is suspected to interfere with the reaction.
Issue 3: Compound Discoloration or Degradation During Workup or Purification
Observed Problem Potential Cause Troubleshooting Steps
The compound turns brown or shows signs of degradation upon exposure to air or during purification.The pyridinol moiety, especially in its deprotonated form under basic conditions, is susceptible to oxidation.[2]During workup, if basic conditions are used, minimize the exposure time and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). For purification by chromatography, use de-gassed solvents and consider adding a small amount of a mild antioxidant if compatible with the compound.

Stability Under Specific Reaction Conditions: Data Summary

Condition Observed Stability/Reactivity Potential Products/Issues Source
Acidic (Strong Acid, Heat) Potential for hydrolysis of the C-Br bond.2,3-dihydroxypyridine[6]
Basic (Strong Base) Less stable; deprotonation of the hydroxyl group can activate the ring towards oxidation and nucleophilic substitution.Oxidized byproducts, bromide displacement products.[2]
Oxidative (e.g., I₂) The parent 2-pyridone can be oxidized by iodine to form a cationic radical.Cationic radical species.[3]
Reductive (e.g., NaBH₄, LiAlH₄) The pyridone ring can be reduced. NaBH₄ is generally milder and may not reduce the pyridone, while LiAlH₄ can reduce it to the corresponding tetrahydropyridine.Dihydro-2-pyridone, 1,2,3,6-tetrahydropyridine derivatives.[7]
Thermal The parent 2-pyridone decomposes at high temperatures (boiling point is ~280 °C with decomposition).[8] The pyrolysis of 2-alkoxypyridines yields 2-pyridone, suggesting the stability of the pyridone core at elevated temperatures in the absence of oxygen.Decomposition products (specifics for the bromo-substituted compound are not well-documented).[2][7]
Photochemical The parent 2-hydroxypyridine undergoes photolytic degradation, which is pH-dependent and proceeds via photooxidation. Degradation is faster at lower pH.Mineralization to CO₂, H₂O, and inorganic halides.[9]

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Acidic/Basic Conditions

  • Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Buffer Preparation: Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of approximately 10-50 µg/mL. Incubate the samples at a controlled temperature (e.g., room temperature or 50°C).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Quench any reaction by neutralizing the pH if necessary. Analyze the samples by a suitable analytical method, such as HPLC with UV detection, to determine the remaining concentration of this compound and identify any major degradation products.

Visualizations

Experimental_Workflow Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution of this compound incubation Incubate at Controlled Temperature prep_stock->incubation prep_buffers Prepare pH Buffers (e.g., pH 2, 4, 7, 9, 12) prep_buffers->incubation sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling analysis Neutralize and Analyze by HPLC sampling->analysis results Determine Degradation Rate and Identify Products analysis->results

Caption: A logical workflow for assessing the stability of this compound under different pH conditions.

Tautomerism_Reactivity Tautomerism and Competing Reactivity compound This compound (Hydroxypyridine form) tautomer 3-Bromo-2(1H)-pyridinone (Pyridone form) compound->tautomer Tautomeric Equilibrium o_alkylation O-Alkylation Product compound->o_alkylation O-attack n_alkylation N-Alkylation Product tautomer->n_alkylation N-attack electrophile Electrophile (e.g., Alkyl Halide) electrophile->o_alkylation electrophile->n_alkylation

Caption: Tautomeric equilibrium of this compound and its influence on alkylation reactions.

References

Technical Support Center: Troubleshooting Low Yield in 3-Bromopyridin-2-ol Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 3-Bromopyridin-2-ol. The presence of the ortho-hydroxyl group and the pyridine nitrogen atom presents unique challenges that can lead to low reaction yields. This guide offers structured advice to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki reaction with this compound so challenging?

A1: The Suzuki coupling of this compound is challenging due to a combination of factors inherent to the substrate's structure:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.

  • Tautomerism: this compound exists in equilibrium with its tautomer, 3-bromo-2-pyridone. This can affect its reactivity and solubility.

  • Chelation: The ortho-hydroxyl group can potentially chelate to the palladium center, which may hinder the reductive elimination step.

  • Poor Solubility: The starting material or intermediates may have poor solubility in common organic solvents, impeding reaction kinetics.

Q2: I am observing no or very low conversion of my starting material. What are the likely causes?

A2: Low to no conversion in Suzuki reactions often points to issues with the catalytic system. The primary culprits include:

  • Inactive Catalyst: The palladium catalyst may be oxidized or "poisoned." Ensure you are using a fresh, high-quality catalyst and that all solvents and reagents are thoroughly degassed to remove oxygen.

  • Inappropriate Ligand: The ligand choice is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates like pyridines, bulky and electron-rich phosphine ligands are often required.

  • Suboptimal Base: The base plays a crucial role in the transmetalation step. An inappropriate or weak base may not be effective. The choice of base is often solvent-dependent.

Q3: My reaction starts, but then stalls, leaving a mixture of starting material and product. What should I investigate?

A3: Reaction stalling is often a sign of catalyst decomposition or deactivation over time. Consider the following:

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help drive the reaction to completion.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A temperature screen is recommended to find the optimal balance.

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways at elevated temperatures.

Q4: I am forming significant amounts of side products, such as the homocoupling of my boronic acid. How can I minimize this?

A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To mitigate this:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents), but avoid a large excess which can favor homocoupling.

  • Catalyst Pre-activation: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) species that may promote homocoupling.

Troubleshooting Guide

Issue 1: Low to No Product Formation
Potential Cause Recommended Solution Rationale
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more readily activated. Ensure rigorous degassing of all reagents and solvents.The active Pd(0) species is susceptible to oxidation. Pre-catalysts can offer more consistent generation of the active catalyst.
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.These ligands are known to stabilize the palladium center and promote oxidative addition with electron-deficient aryl halides.
Suboptimal Base Screen stronger bases like K₃PO₄ or Cs₂CO₃, especially in anhydrous conditions. For aqueous systems, K₂CO₃ can be effective.The base is critical for the transmetalation step. Stronger, non-nucleophilic bases can be more effective for challenging substrates.
Poor Solvent Choice Try solvent systems known to be effective for pyridine Suzuki couplings, such as 1,4-dioxane/water, toluene/water, or DMF.Proper solvent selection is crucial for reagent solubility and to facilitate the action of inorganic bases.
Issue 2: Incomplete Conversion / Stalled Reaction
Potential Cause Recommended Solution Rationale
Catalyst Decomposition Increase catalyst loading to 3-5 mol%. Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective.Higher catalyst loading can compensate for decomposition. Excessive heat can degrade the catalyst and ligands.
Ligand Degradation Switch to a more robust ligand. Consider biaryl phosphine ligands which are often more stable at higher temperatures.Ligand stability is crucial for maintaining catalytic activity throughout the reaction.
Product Inhibition If possible, try to precipitate the product as it forms by carefully choosing the solvent system.In some cases, the product can coordinate to the catalyst and inhibit further turnover.
Issue 3: Formation of Byproducts
Potential Cause Recommended Solution Rationale
Homocoupling of Boronic Acid Ensure rigorous degassing. Use a slight excess (1.1-1.2 eq.) of the boronic acid. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.Oxygen promotes the homocoupling pathway. Precise stoichiometry can minimize side reactions. Boronic esters can be less prone to homocoupling.
Protodeboronation Use a more stable boronic ester. Employ milder bases (e.g., K₂CO₃ instead of stronger hydroxides). Avoid excessive temperatures.Boronic acids can be hydrolyzed back to the corresponding arene, especially under harsh conditions.
Dehalogenation of Starting Material This can be a competing pathway. A more active catalyst system that favors cross-coupling is needed. Screen different ligands.A highly active catalyst can promote the desired C-C bond formation over the undesired C-H bond formation.

Data Presentation: Representative Conditions for Suzuki Coupling of Bromopyridines

Note: The following data is compiled from studies on various bromopyridine substrates and should be used as a starting point for optimization of the this compound Suzuki reaction.

Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Substrate Example
Pd(OAc)₂ / SPhosNa₃PO₄Toluene/H₂O10016-243-152-Bromopyridine
Pd₂(dba)₃ / P(t-Bu)₃KFDioxane801.574-822-Bromopyridine
Pd(dppf)Cl₂K₂CO₃MeCN/H₂OReflux1-2~902-Bromopyridine
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O85-951260-855-Bromo-2-methylpyridin-3-amine[1]
RuPhos PrecatalystLiHMDSDioxane1001670-903-Bromo-2-aminopyridine[1]

Experimental Protocols

General Protocol for Suzuki Coupling of a Bromopyridine Derivative

This protocol is a representative example and may require optimization for this compound.

Materials:

  • Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water mixture via syringe. Under a positive flow of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the pure coupled product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar_Ar ArBOH2 Ar'B(OH)2 + Base Borate Ar'B(OH)3- ArBOH2->Borate Borate->Transmetal RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Product RedElim->Product Troubleshooting_Workflow Start Low Yield in This compound Suzuki Rxn Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Side_Rxns Investigate Side Reactions Start->Check_Side_Rxns Catalyst_Inactive Inactive Catalyst? - Use fresh catalyst - Degas thoroughly Check_Catalyst->Catalyst_Inactive No Conversion Wrong_Ligand Wrong Ligand? - Screen bulky, e--rich ligands (SPhos, XPhos) Check_Catalyst->Wrong_Ligand No Conversion Wrong_Base Wrong Base? - Screen K3PO4, Cs2CO3 Check_Catalyst->Wrong_Base No Conversion Temp_Suboptimal Suboptimal Temperature? - Screen 80-120°C Check_Conditions->Temp_Suboptimal Stalled Reaction Solvent_Issue Poor Solubility? - Try Dioxane/H2O, Toluene/H2O Check_Conditions->Solvent_Issue Stalled Reaction Homocoupling Homocoupling? - Rigorous degassing - Adjust stoichiometry Check_Side_Rxns->Homocoupling Byproducts Observed Protodeboronation Protodeboronation? - Use boronic ester - Milder base Check_Side_Rxns->Protodeboronation Byproducts Observed Solution Improved Yield Catalyst_Inactive->Solution Wrong_Ligand->Solution Wrong_Base->Solution Temp_Suboptimal->Solution Solvent_Issue->Solution Homocoupling->Solution Protodeboronation->Solution

References

Technical Support Center: Purification of 3-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Bromopyridin-2-ol.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My crude this compound sample is a dark oil/discolored solid. What are the likely impurities?

A1: Discoloration in your sample can be due to several factors depending on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis method, this could include 3-bromopyridine or 2-hydroxypyridine.

  • Over-brominated Species: Dibrominated pyridinols can form if the reaction conditions are not carefully controlled.

  • Isomeric Byproducts: Bromination of 2-hydroxypyridine can potentially lead to the formation of 5-bromo-pyridin-2-ol.

  • Residual Reagents and Solvents: Trace amounts of reagents used in the synthesis or solvents from the workup may also be present.

Q2: I'm seeing multiple spots on my TLC analysis. How can I identify the major impurity?

A2: To identify the major impurity, you can run co-spot TLCs with your crude sample and the suspected starting materials (if available). If an impurity spot has the same Rf value as a starting material, it is likely unreacted starting material. For other impurities like isomers or over-brominated products, their polarity will influence their Rf value. Generally, more polar compounds will have a lower Rf on a normal-phase silica TLC plate.

Q3: What is the best initial approach to purify my crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • For the removal of both more and less polar impurities, column chromatography is a highly effective method.

  • If your product is a solid and the main impurity is a small amount of a significantly more or less soluble compound, recrystallization can be a good option.

  • To remove acidic or basic impurities, an acid-base extraction can be performed during the aqueous workup.

Q4: My recrystallization attempt resulted in oiling out instead of crystal formation. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To address this, you can try the following:

  • Reduce the rate of cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Use a different solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface to induce crystal nucleation.

  • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal can initiate crystallization.

Experimental Protocols

Recrystallization

This protocol is for the purification of solid this compound from soluble impurities.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude this compound until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Crystallization: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

  • TLC Analysis: First, determine a suitable solvent system for your column using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4. A common mobile phase is a gradient of ethyl acetate in hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples, create a dry slurry by adsorbing the crude product onto a small amount of silica gel.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Acid-Base Extraction

This technique is useful for removing acidic or basic impurities during the workup. This compound is weakly acidic and can be manipulated with pH changes.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash with Base: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities. The this compound should remain in the organic layer.

  • Wash with Acid (Optional): If basic impurities are suspected, you can wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Isolation of Product: To separate this compound from neutral impurities, you can extract the organic solution with a dilute aqueous base (e.g., 1 M NaOH). The product will move to the aqueous layer as its sodium salt.

  • Neutralization and Re-extraction: Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the this compound, which can then be extracted back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Data Presentation

Table 1: Recommended Solvents for Recrystallization

Solvent/Solvent SystemRationale
Ethanol/WaterA polar protic solvent system that can be effective for polar compounds.
IsopropanolA common solvent for recrystallizing hydroxylated aromatics.
Toluene/HexanesA non-polar/polar aprotic mixture suitable for compounds with moderate polarity.
Ethyl Acetate/HexanesA versatile solvent system with tunable polarity.

Table 2: Typical Parameters for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc)
Elution Mode Gradient Elution
Detection UV light (254 nm) or appropriate TLC stain

Visualizations

Troubleshooting_Workflow start Crude this compound tlc Perform TLC Analysis start->tlc multiple_spots Multiple Spots Observed? tlc->multiple_spots single_spot Single Major Spot with Minor Impurities tlc->single_spot identify_impurities Identify Nature of Impurities (Polar/Non-polar) multiple_spots->identify_impurities Yes recrystallization Attempt Recrystallization single_spot->recrystallization Yes acid_base_extraction Consider Acid-Base Extraction during Workup single_spot->acid_base_extraction If acidic/basic impurities suspected column_chromatography Purify by Column Chromatography identify_impurities->column_chromatography pure_product Pure this compound column_chromatography->pure_product oiling_out Oiling Out Occurs? recrystallization->oiling_out acid_base_extraction->tlc oiling_out->identify_impurities Yes oiling_out->pure_product No

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: 3-Bromopyridin-2-ol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing homocoupling in cross-coupling reactions involving 3-bromopyridin-2-ol.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of a symmetrical biaryl byproduct from the organoboron reagent. This guide provides a systematic approach to mitigate this issue in your experiments with this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Significant formation of homocoupling byproduct Presence of dissolved oxygen in the reaction mixture.[1][2][3][4]Thoroughly degas all solvents and the reaction mixture. This is a critical step as oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][4] Use one of the following methods: - Inert Gas Sparging: Bubble a steady stream of nitrogen or argon through the solvent for at least 30 minutes before use.[1][2] - Freeze-Pump-Thaw: Perform at least three cycles for rigorous oxygen removal.[4] Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[2]
Presence of excess Pd(II) species.[1][4]Use a Pd(0) precatalyst such as Pd(PPh₃)₄ to avoid an inefficient initial reduction of a Pd(II) source.[4] Add a mild reducing agent like potassium formate (1.1 to 1.5 equivalents relative to the palladium catalyst) to the reaction mixture before adding the catalyst. This helps to reduce residual Pd(II) to the active Pd(0) state.[1][2]
Inappropriate stoichiometry.Use a slight excess of the boronic acid or its derivative (e.g., 1.1-1.2 equivalents). A large excess can favor homocoupling.[3] Conversely, in some cases, using an excess of the bromide can suppress homocoupling of the boronic acid.[5]
Suboptimal choice of ligand.The nature of the phosphine ligand can significantly influence the extent of homocoupling.[1][6] Consider using bulky, electron-rich phosphine ligands which can promote the desired cross-coupling over homocoupling.
Inefficient catalyst system.Ensure the use of a fresh, high-quality palladium catalyst and ligands. Catalyst decomposition can lead to side reactions. Consider screening different palladium sources and ligands to find the optimal combination for this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my this compound reactions?

A1: Homocoupling is a side reaction where two molecules of your coupling partner (e.g., a boronic acid in a Suzuki reaction) react with each other to form a symmetrical dimer. This is undesirable because it consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates the purification process due to the structural similarities between the homocoupled byproduct and the target molecule.[1]

Q2: What are the primary drivers of homocoupling in palladium-catalyzed reactions?

A2: The main causes are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the organoboron reagent to produce the homocoupled product.[1][4]

Q3: How can I detect if homocoupling is a significant issue in my experiment?

A3: You can identify homocoupling by observing a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture using techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The byproduct will have a molecular weight corresponding to the dimer of the organic group from your boronic acid reagent.[1][4]

Q4: Can the choice of base influence the extent of homocoupling?

A4: Yes, the choice of base can impact the reaction outcome.[1] While its primary role is to facilitate the transmetalation step, an inappropriate base can potentially contribute to side reactions. It is advisable to screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal conditions for your specific reaction with this compound.

Q5: Are there any specific considerations for this compound that might affect homocoupling?

A5: The hydroxyl group in this compound can act as a coordinating group to the palladium center, potentially influencing the catalyst's activity and the reaction pathway. This may require careful optimization of ligands and reaction conditions to suppress homocoupling. The electronic properties of the pyridinol ring can also affect the rates of the desired cross-coupling versus the undesired homocoupling.

Experimental Protocols

The following are representative protocols for common cross-coupling reactions. Note: These are general procedures and may require optimization for this compound.

Protocol 1: Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is adapted from a procedure for a structurally similar bromopyridine derivative.[7]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).[7]

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: Suzuki-Miyaura Coupling (Microwave-Assisted)

This method can significantly reduce reaction times.[7]

Materials:

  • Same as Protocol 1.

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • Add the degassed 4:1 dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[7] Optimal temperature and time should be determined empirically.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.[7]

Data Summary

The following table summarizes key reaction parameters that can be varied to minimize homocoupling. Optimal conditions for this compound should be determined experimentally.

Parameter Typical Range Rationale for Preventing Homocoupling Reference
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(0) sources are preferred to avoid incomplete reduction of Pd(II) precatalysts.[4]
Catalyst Loading 1-5 mol%Sufficient catalyst is needed for the primary reaction pathway.[8]
Ligand PPh₃, Buchwald ligands (e.g., XPhos)Bulky, electron-rich ligands can favor reductive elimination from the cross-coupled intermediate.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base can influence reaction kinetics and side reactions.[1][3]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OSolvent choice affects solubility and reactivity. Must be thoroughly degassed.[6][7]
Temperature 80-150 °CHigher temperatures can sometimes increase the rate of homocoupling.[4][7]
Boronic Acid Stoichiometry 1.1-1.5 equivalentsA large excess should be avoided.[3]

Visual Guides

Homocoupling_Prevention_Workflow Workflow for Preventing Homocoupling start Start: Significant Homocoupling Observed degas Step 1: Rigorous Degassing (Sparging or Freeze-Pump-Thaw) start->degas catalyst Step 2: Optimize Catalyst System - Use Pd(0) precatalyst - Add mild reducing agent (e.g., potassium formate) degas->catalyst stoichiometry Step 3: Adjust Stoichiometry (Slight excess of boronic acid, ~1.1-1.2 eq.) catalyst->stoichiometry ligand_base Step 4: Screen Ligands and Bases (Bulky, electron-rich ligands; K3PO4, Cs2CO3) stoichiometry->ligand_base conditions Step 5: Optimize Reaction Conditions (Temperature, reaction time) ligand_base->conditions end End: Minimized Homocoupling conditions->end Competing_Pathways Competing Reaction Pathways cluster_desired Desired Cross-Coupling cluster_undesired Undesired Homocoupling A Ar-Br + Pd(0) B Ar-Pd(II)-Br A->B Oxidative Addition C Ar-Pd(II)-Ar' B->C Transmetalation (with Ar'-B(OH)2) D Ar-Ar' (Product) + Pd(0) C->D Reductive Elimination E 2 Ar'-B(OH)2 + Pd(II) F Ar'-Ar' (Byproduct) + Pd(0) E->F Homocoupling O2 O2 PdII Pd(II) Pd0 Pd(0) Pd0->A Pd0->PdII Oxidation PdII->E

References

Technical Support Center: 3-Bromopyridin-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 3-Bromopyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common reaction types for this compound, and what are the key work-up considerations for each?

A1: this compound is a versatile building block used in several key reactions. The work-up procedure is critical and must be tailored to the reaction type.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples this compound with boronic acids or their esters. The primary work-up challenge is the removal of the palladium catalyst and boron-containing byproducts.[1][2]

  • Buchwald-Hartwig Amination: Used to form a carbon-nitrogen bond, this reaction also employs a palladium catalyst. The work-up must focus on removing the catalyst, ligands (often phosphine-based), and the inorganic base used.[3][4]

  • N- and O-Alkylation: Due to tautomerism, this compound can be alkylated on either the nitrogen or the oxygen atom. The work-up is generally a standard aqueous extraction, but the product's solubility can be pH-dependent.

  • Lithiation/Grignard Formation: Halogen-metal exchange can be performed to create a nucleophilic pyridine species. The work-up involves carefully quenching the reactive organometallic intermediate with an electrophile or a proton source, followed by extraction.[5][6]

Q2: My product appears to be soluble in the aqueous layer. How can I improve extraction efficiency?

A2: The pyridinol moiety can impart significant water solubility, especially if it is protonated or deprotonated.

  • Adjust pH: Before extraction, carefully adjust the pH of the aqueous layer. To extract a basic product, increase the pH with a base like sodium bicarbonate or sodium carbonate to neutralize any protonated species. For an acidic product, lower the pH.

  • Use a different solvent: If standard solvents like ethyl acetate or dichloromethane are ineffective, try more polar solvents like n-butanol.

  • Salting Out: Saturate the aqueous layer with brine (a saturated solution of NaCl). This decreases the polarity of the aqueous phase and can drive your product into the organic layer.

  • Continuous Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary.

Q3: How can I effectively remove palladium catalyst residues from my crude product?

A3: Palladium removal is crucial, especially for pharmaceutical applications.

  • Filtration: After the reaction, diluting the mixture with a non-polar solvent and filtering through Celite or silica can remove some of the precipitated palladium.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or a dilute ammonium hydroxide solution can help sequester palladium into the aqueous phase.

  • Specialized Scavengers: Commercially available silica-functionalized scavengers with thiol or amine groups can be added to the crude solution to bind palladium, which is then removed by filtration.

  • Chromatography: Careful column chromatography is often the final step. However, some palladium may still co-elute with the product.

Q4: What is the best way to remove boronic acid and its byproducts after a Suzuki-Miyaura coupling?

A4: Boron-containing impurities can complicate purification and analysis.

  • Aqueous Base Wash: An aqueous wash with a base like NaOH or K₂CO₃ can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt.

  • Oxidative Work-up: Treating the reaction mixture with an oxidizing agent like hydrogen peroxide under basic conditions can oxidize boron species, making them more easily removable.

  • Solvent Swaps: Concentrating the reaction mixture and re-dissolving it in methanol several times can form volatile trimethyl borate, which can be removed under reduced pressure.[7]

  • Complexation: Washing with a solution containing diols, such as pinacol or sorbitol, can form water-soluble boron esters that are extracted into the aqueous phase.

Troubleshooting Guide

Problem: I lost my product after the aqueous work-up. What could have happened?

  • Possible Cause 1: Product is in the aqueous layer. The polarity of your final molecule may be higher than expected, or it may have formed a salt.

    • Solution: Check the aqueous layer by TLC or LC-MS. If the product is present, re-extract with a more polar solvent or use salting-out techniques as described in FAQ Q2.[8]

  • Possible Cause 2: Product is volatile. Some low molecular weight pyridine derivatives can be lost during solvent removal.

    • Solution: Check the solvent collected in the rotovap trap. Use lower temperatures and pressures during concentration.[8]

  • Possible Cause 3: Product precipitated and was lost during filtration.

    • Solution: If you performed a filtration step (e.g., through Celite), try suspending the filter cake in a suitable solvent and analyzing the resulting solution for your product.[8]

Problem: An emulsion formed during extraction. How can I resolve it?

  • Possible Cause: The presence of insoluble byproducts, high concentration of reagents, or a solvent system with similar densities can lead to emulsions.

    • Solution 1 (Patience): Allow the separatory funnel to stand for an extended period.

    • Solution 2 (Brine): Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase.

    • Solution 3 (Filtration): Filter the entire mixture through a pad of Celite. This can break up the microscopic droplets causing the emulsion.

    • Solution 4 (Centrifugation): If available, centrifuging the mixture is a highly effective method for separating the layers.

Problem: My TLC or crude NMR looks completely different after the work-up.

  • Possible Cause: Your product may be unstable to the pH conditions of the work-up.

    • Solution: Test the stability of your product. Before quenching the main reaction, take a small aliquot, and expose it to the acidic or basic aqueous solution you plan to use. Monitor this test reaction by TLC. If decomposition occurs, a neutral quench (e.g., with water) and work-up are necessary.[8]

Experimental Protocols & Data

Generic Work-up Protocol: Suzuki-Miyaura Coupling
  • Cooling & Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Quench by adding deionized water or a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction solvent).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M NaOH solution (to remove excess boronic acid).

    • Brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Generic Work-up Protocol: Buchwald-Hartwig Amination
  • Cooling & Filtration: After cooling to room temperature, dilute the reaction mixture with a solvent like diethyl ether or toluene.[9] Filter the mixture through a pad of Celite to remove the inorganic base and some palladium residues. Wash the filter cake with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with brine.[9]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often purified by column chromatography or recrystallization to remove the catalyst and ligand byproducts.[9]

Data Summary Tables

Table 1: Typical Suzuki-Miyaura Coupling Conditions

ParameterValueReference
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄[10][11]
Ligand PPh₃, PCy₃, or specialized phosphines[1][10]
Base K₂CO₃, K₃PO₄, or KF[11][12]
Solvent Dioxane/H₂O, Toluene/H₂O, or EtOH[10][12]
Temperature 80 - 110 °C[12]
Typical Yield 60 - 95%[11]

Table 2: Typical Buchwald-Hartwig Amination Conditions

ParameterValueReference
Catalyst Pd₂(dba)₃ or Pd(OAc)₂[4][9]
Ligand BINAP, Xantphos, or other phosphine ligands[4][9]
Base NaOtBu, K₂CO₃, or Cs₂CO₃[9][13]
Solvent Toluene, Dioxane, or THF[9][13]
Temperature 80 - 110 °C[9]
Typical Yield 60 - 90%[9]

Visualizations

G cluster_workflow Standard Aqueous Work-up Workflow A 1. Reaction Mixture (Crude Product, Catalyst, Reagents, Solvent) B 2. Quench Reaction (e.g., add H₂O, sat. NH₄Cl, or sat. NaHCO₃) A->B C 3. Liquid-Liquid Extraction (add organic solvent & water) B->C D Separate Layers C->D E Organic Layer D->E Organic F Aqueous Layer (Check for Product) D->F Aqueous G 4. Wash Organic Layer (e.g., with Brine) E->G H 5. Dry Organic Layer (e.g., Na₂SO₄) G->H I 6. Filter & Concentrate H->I J 7. Purify Crude Product (e.g., Column Chromatography) I->J

Caption: General workflow for a standard aqueous work-up procedure.

G cluster_troubleshooting Work-up Troubleshooting Decision Tree A Problem Encountered During Work-up B No Product Found After Extraction A->B C Emulsion Formed A->C D Messy Crude NMR/ Decomposition on TLC A->D S1 Check Aqueous Layer (TLC, LCMS) B->S1 S3 Add Brine or Filter through Celite C->S3 S4 Test Product Stability to Work-up pH D->S4 S2 Adjust pH & Re-extract or use Brine S1->S2 S5 Use Neutral Quench (e.g., Water) S4->S5

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Bromopyridin-2-ol and 3-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-bromopyridin-2-ol and 3-chloropyridin-2-ol, two important heterocyclic building blocks in medicinal chemistry and materials science. The analysis is supported by fundamental chemical principles and representative experimental data from analogous systems, offering insights into substrate selection for synthetic applications.

Introduction to Reactivity

The reactivity of 3-halopyridin-2-ols is predominantly governed by two key features: the nature of the halogen atom (bromine vs. chlorine) at the 3-position and the tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms. In many synthetically valuable reactions, such as palladium-catalyzed cross-coupling, the halogen acts as a leaving group. The difference in carbon-halogen (C-X) bond strength and the electronegativity of the halogen are the primary determinants of the observed reactivity.

Generally, the carbon-bromine (C-Br) bond is weaker and longer than the corresponding carbon-chlorine (C-Cl) bond. This fundamental property renders C-Br bonds more susceptible to cleavage, particularly in processes like the oxidative addition step in palladium-catalyzed reactions. Consequently, this compound is typically more reactive than 3-chloropyridin-2-ol in these transformations.

Comparative Reactivity Data

While direct, side-by-side quantitative kinetic studies for this compound and 3-chloropyridin-2-ol are not extensively documented in publicly available literature, reactivity trends can be reliably inferred from numerous studies on related halopyridine systems. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are standard methods where these differences are pronounced.

In a study on the Suzuki-Miyaura coupling of halopyridines, it was noted that heteroaryl chlorides are generally less reactive than the corresponding heteroaryl bromides, resulting in lower product yields under identical conditions[1]. This observation aligns with the established principle of C-X bond strength (C-Br < C-Cl) and leaving group ability (Br⁻ > Cl⁻). For challenging substrates like heteroaryl chlorides, more specialized and often more active catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) are frequently required to achieve satisfactory yields[2].

The following table summarizes the expected relative reactivity based on these established chemical principles.

Reaction TypeThis compound3-Chloropyridin-2-olRationale
Pd-Catalyzed Cross-Coupling Higher Reactivity Lower Reactivity The C-Br bond is weaker, facilitating a faster rate of oxidative addition to the Pd(0) catalyst. Bromide is a better leaving group.
(e.g., Suzuki, Buchwald-Hartwig)(Milder conditions, lower catalyst loading may be sufficient)(Requires more active catalysts, higher temperatures, or longer reaction times)
Nucleophilic Aromatic Substitution (SNAr) Lower Reactivity Higher Reactivity Chlorine's greater electronegativity renders the attached carbon atom more electrophilic, making it more susceptible to nucleophilic attack. However, SNAr at the 3-position of pyridine is generally less favored than at the 2- or 4-positions[3][4].

Key Experimental Protocols

The following sections provide generalized experimental protocols for common cross-coupling reactions. These are representative procedures adapted from literature for similar substrates and should be optimized for the specific reaction of this compound or 3-chloropyridin-2-ol.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of a halopyridine with an arylboronic acid.

Reactants and Reagents:

  • 3-Halopyridin-2-ol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, SPhos, RuPhos; 2-10 mol%)[2]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF/Water mixture)

Procedure:

  • To a Schlenk flask or microwave vial, add the 3-halopyridin-2-ol, arylboronic acid, base, palladium precursor, and phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) to the vessel.

  • Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 °C to 120 °C for 4-24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between a halopyridine and an amine.

Reactants and Reagents:

  • 3-Halopyridin-2-ol (1.0 equiv)

  • Amine (primary or secondary; 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-4 mol%)[5]

  • Phosphine ligand (e.g., BINAP, Xantphos, BrettPhos; 2-8 mol%)[6]

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃; 1.5-2.5 equiv)

  • Solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, phosphine ligand, and base.

  • Add the 3-halopyridin-2-ol and the amine, followed by the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring at a temperature between 80 °C and 110 °C for 2-18 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue via flash column chromatography.

Visualizations

Reaction Mechanism and Logic

The diagrams below illustrate the fundamental processes governing the reactivity of the target compounds.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Intermediate (Aryl-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition with 3-Halopyridin-2-ol (Ar-X) (Rate-determining step) inv1 oa_complex->inv1 trans_complex Transmetalation Intermediate (Aryl-Pd(II)-Aryl')L₂ inv2 trans_complex->inv2 product_complex Product Complex inv1->trans_complex Transmetalation with Boronic Acid (Ar'-B(OR)₂) + Base inv2->pd0 Reductive Elimination inv2->product_complex Product (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Reactivity_Comparison title Reactivity Logic: C-X Bond Energy vs. Cross-Coupling Rate bond_energy Average C-X Bond Energy c_cl C-Cl (~340 kJ/mol) bond_energy->c_cl Stronger Bond c_br C-Br (~285 kJ/mol) bond_energy->c_br Weaker Bond chloro 3-Chloropyridin-2-ol (Lower Reactivity) c_cl->chloro bromo This compound (Higher Reactivity) c_br->bromo reactivity Expected Cross-Coupling Reactivity reactivity->chloro Slower Oxidative Addition reactivity->bromo Faster Oxidative Addition

Caption: Relationship between C-X bond energy and expected reactivity.

References

Spectroscopic Analysis for the Structural Confirmation of 3-Bromopyridin-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 3-Bromopyridin-2-ol. Due to the tautomeric nature of this compound, existing predominantly in its keto form as 3-bromo-2(1H)-pyridinone, its spectroscopic characteristics are distinct from its structural isomer, the aromatic 3-bromopyridine. This guide presents the expected spectroscopic data for this compound and compares it with the experimentally verified data for 3-bromopyridine to highlight these key structural differences.

Spectroscopic Data Comparison

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and comparative quantitative data.

Table 1: ¹H NMR Data (ppm)

CompoundH-4H-5H-6OtherSolvent
This compound (Expected) ~7.5 (d)~6.3 (t)~7.4 (d)~12-13 (br s, NH)DMSO-d₆
3-Bromopyridine [1]7.72 (dd)7.19 (dd)8.52 (d)-CDCl₃

Note: Chemical shifts for this compound are estimations based on typical values for similar pyridone systems and are highly dependent on solvent and concentration. The broad singlet for the N-H proton is characteristic of the pyridone tautomer.

Table 2: ¹³C NMR Data (ppm)

CompoundC-2C-3C-4C-5C-6Solvent
This compound (Expected) ~160 (C=O)~105 (C-Br)~140 (CH)~110 (CH)~135 (CH)DMSO-d₆
3-Bromopyridine [1]150.3121.8140.6125.6146.1CDCl₃

Note: The downfield shift of C-2 in this compound is indicative of a carbonyl carbon, a key piece of evidence for the predominance of the pyridone tautomer.

Table 3: FT-IR Data (cm⁻¹)

CompoundKey AbsorptionsInterpretation
This compound (Expected) 3100-2900 (br), 1680-1640 (s), 1600-1550 (m), ~750 (s)N-H stretch (hydrogen-bonded), C=O stretch (amide), C=C stretch, C-Br stretch
3-Bromopyridine [1][2]3080-3020 (m), 1570, 1460, 1420 (s), 1020 (s), 780 (s)C-H stretch (aromatic), C=C and C=N ring stretches, C-H in-plane bend, C-H out-of-plane bend

Note: The presence of a strong carbonyl absorption and a broad N-H stretch are definitive indicators of the 2-pyridone structure for this compound.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key FragmentsInterpretation
This compound [3]173/175145/147, 94, 66Isotopic pattern for one bromine atom. Loss of CO, subsequent loss of Br, and pyridine ring fragmentation.
3-Bromopyridine [1][4]157/15978Isotopic pattern for one bromine atom. Loss of Br to give the pyridyl cation.

Note: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is observed in the mass spectra of both compounds, resulting in M⁺ and M+2 peaks.

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to correlation tables to assign functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Employ a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • GC Separation: Inject the sample solution into the GC. A typical column would be a non-polar capillary column (e.g., DB-5ms). The oven temperature program is designed to separate the analyte from any impurities.

  • MS Detection: As the compound elutes from the GC column, it is ionized (typically by electron impact, EI) and the resulting ions are separated by their mass-to-charge ratio.

  • Data Analysis: Analyze the mass spectrum of the eluting peak to determine the molecular weight and fragmentation pattern of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the this compound structure.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR   FTIR FT-IR Spectroscopy Synthesis->FTIR   MS Mass Spectrometry Synthesis->MS   NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Confirmed Structure: 3-bromo-2(1H)-pyridinone NMR_Data->Structure Pyridone Tautomer Confirmation FTIR_Data->Structure C=O and N-H Identification MS_Data->Structure Molecular Weight and Formula

Caption: Workflow for the spectroscopic confirmation of this compound.

References

Unveiling the Biological Potential of 3-Bromopyridin-2-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

At a Glance: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of various pyridine and pyridone derivatives, offering a comparative overview of their potency against different cell lines and bacterial strains.

Table 1: Anticancer Activity of Substituted Pyridine and Pyridone Analogs

Compound/AnalogCancer Cell LineActivity (IC50)Reference
2-Pyridone derivative with 1,2,3-triazole (10k)A549 (Lung Carcinoma)0.86 ± 0.17 µM[1][2]
HeLa (Cervical Cancer)0.54 ± 0.23 µM[1][2]
SW480 (Colon Carcinoma)0.21 ± 0.13 µM[1][2]
Substituted Nicotinonitrile (14a)NCIH 460 (Large Cell Lung Cancer)25 ± 2.6 nM[3]
RKOP 27 (Colon Cancer)16 ± 2 nM[3]
3-Bromopyridine-d4 derivativeTHP-1 (Leukemia) - IL-1β release2.7 nM[4]
3-Bromopyruvate (3-BP)Various Cancer CellsPotent Cytotoxicity[5][6]

Table 2: Antibacterial Activity of Substituted Pyridine Analogs

Compound/AnalogBacterial StrainActivity (MIC)Reference
3-(Pyridine-3-yl)-2-oxazolidinone (9g)S. aureus32-64 µg/mL[7]
Other Gram-positive bacteria32-256 µg/mL[7]
2-Amino-3-cyanopyridine derivative (3c)E. coli577 µg/mL[8]
B. subtilis288 µg/mL[8]
3-Bromopyruvate (3-BP)H. pylori (antibiotic-susceptible and -resistant)32-128 µg/mL[9]

In Focus: Anticancer Activity of Analogs

Recent research has highlighted the potential of substituted pyridine and pyridone derivatives as anticancer agents. The mechanism of action for many of these compounds involves the inhibition of critical cellular processes in cancer cells.

A notable example is the potent anticancer activity of 2-pyridone derivatives bearing a 1,2,3-triazole moiety. One such compound, designated 10k, has demonstrated sub-micromolar IC50 values against a panel of human cancer cell lines, including lung (A549), cervical (HeLa), and colon (SW480) cancer cells[1][2]. This suggests that the 2-pyridone scaffold can be a valuable starting point for the development of novel anticancer drugs.

Furthermore, substituted nicotinonitriles have also emerged as promising anticancer candidates. Compound 14a, a novel nicotinonitrile derivative, exhibited remarkable potency against large-cell lung cancer (NCIH 460) and colon cancer (RKOP 27) cell lines, with IC50 values in the nanomolar range[3].

While not a direct analog, the activity of 3-bromopyruvate (3-BP) is noteworthy. This small molecule exhibits broad-spectrum anticancer activity by targeting cancer cell metabolism through the inhibition of glycolysis and the induction of DNA damage[5][6]. A platinum(IV) prodrug incorporating 3-bromopyruvic acid has shown enhanced anticancer activity compared to oxaliplatin, particularly in resistant cell lines, by dually inducing DNA damage and inhibiting glycolysis[10].

The diagram below illustrates a generalized workflow for the initial screening of a novel compound for potential anticancer activity.

anticancer_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Compound Compound Cancer_Cell_Lines Panel of Cancer Cell Lines Compound->Cancer_Cell_Lines Treatment Cytotoxicity_Assay General Cytotoxicity Assay (e.g., MTT Assay) IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Cancer_Cell_Lines->Cytotoxicity_Assay Enzyme_Inhibition Enzyme Inhibition Assays IC50_Determination->Enzyme_Inhibition Active Compounds Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays IC50_Determination->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Apoptosis_Assay->Xenograft_Model Efficacy_Assessment Efficacy Assessment antibacterial_workflow cluster_mic MIC Determination cluster_bactericidal Bactericidal/Bacteriostatic cluster_mechanism Mechanism of Action Compound Compound Bacterial_Strains Panel of Bacterial Strains Compound->Bacterial_Strains Treatment Broth_Dilution Broth Microdilution Assay MIC_Value MIC Value Determination Broth_Dilution->MIC_Value Bacterial_Strains->Broth_Dilution Time_Kill_Assay Time-Kill Assay MIC_Value->Time_Kill_Assay Active Compounds Membrane_Permeability Membrane Permeability Assay MIC_Value->Membrane_Permeability DNA_Gyrase_Inhibition DNA Gyrase Inhibition Assay MIC_Value->DNA_Gyrase_Inhibition MBC_Determination MBC Determination Time_Kill_Assay->MBC_Determination

References

A Comparative Guide to the Synthesis of 3-Bromopyridin-2-ol: Established versus Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of two synthetic routes to 3-Bromopyridin-2-ol: the established method of direct bromination of 2-pyridone and a newer, alternative route via a Sandmeyer reaction of 2-amino-3-bromopyridine. This analysis, supported by experimental data, aims to inform the selection of the most suitable method based on factors such as yield, purity, and procedural complexity.

At a Glance: Performance Comparison

The following table summarizes the key quantitative data for the two synthetic routes to this compound, offering a clear comparison of their performance metrics.

ParameterEstablished Route: Direct BrominationNew Route: Sandmeyer Reaction
Starting Material 2-Pyridone2-Amino-3-bromopyridine
Key Reagents Bromine, Potassium BromideSodium Nitrite, Sulfuric Acid
Reaction Time 24 hours1 hour
Reaction Temperature Room Temperature0°C
Yield 78%90%
Purity High after recrystallizationHigh
Number of Steps 12 (including synthesis of starting material)

Established Route: Direct Bromination of 2-Pyridone

The direct bromination of 2-pyridone is a well-established method for the synthesis of this compound. This single-step process offers a straightforward approach to the target molecule.

Experimental Protocol

A stirred suspension of 2-pyridone (200 mmol) in 200 mL of 1 M aqueous potassium bromide at room temperature is treated over 15 minutes with a solution of bromine (200 mmol) in 200 mL of 1 M aqueous potassium bromide. The resulting mixture is stirred vigorously at room temperature overnight. After 24 hours, the solution deposits crystals which are collected by filtration. The crude product is then recrystallized from acetonitrile to yield 3-bromo-pyridin-2-ol.[1]

Direct_Bromination_Workflow start Start reactants 2-Pyridone + Bromine in aq. KBr start->reactants reaction Stir at RT for 24h reactants->reaction filtration Filtration reaction->filtration recrystallization Recrystallization (Acetonitrile) filtration->recrystallization product This compound recrystallization->product

Direct Bromination Workflow

New Synthetic Route: Sandmeyer Reaction

A more recent, high-yield approach to this compound involves a two-step sequence starting from 2-aminopyridine. The first step is the synthesis of the key intermediate, 2-amino-3-bromopyridine, followed by a Sandmeyer reaction involving diazotization and subsequent hydrolysis.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromopyridine

2-Aminopyridine is dissolved in an organic solvent and cooled to 0°C. Half of the required liquid bromine is added dropwise. The reaction temperature is then raised to 10-20°C, and acetic acid is added dropwise. The mixture is cooled again to below 0°C, and the remaining half of the liquid bromine is added. The temperature is then raised, and the reaction is allowed to proceed for a specified time. The resulting mixed solution is neutralized with sodium hydroxide solution, extracted with water, and concentrated under vacuum to obtain 2-amino-3-bromopyridine.[2]

Step 2: Sandmeyer Reaction to this compound

To a solution of 2-amino-3-bromopyridine (72.4 mmol) and sulfuric acid (0.66 mol) in water (175 mL) at 0°C, a solution of sodium nitrite (0.35 mol) in water (175 mL) is added dropwise. The reaction is stirred for 1 hour and then neutralized with a concentrated sodium hydroxide solution to a pH of 7. The aqueous solution is extracted with chloroform (3 x 200 mL), and the combined organic layers are washed with brine (200 mL), dried with magnesium sulfate, filtered, and concentrated in vacuo to give this compound as a cream-colored solid.[1]

Sandmeyer_Reaction_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-3-bromopyridine cluster_step2 Step 2: Sandmeyer Reaction start_step1 2-Aminopyridine bromination Bromination with liquid bromine and acetic acid start_step1->bromination workup_step1 Neutralization, Extraction & Concentration bromination->workup_step1 intermediate 2-Amino-3-bromopyridine workup_step1->intermediate diazotization Diazotization with NaNO2 and H2SO4 at 0°C intermediate->diazotization hydrolysis Neutralization (NaOH) & Hydrolysis diazotization->hydrolysis workup_step2 Extraction (Chloroform) & Concentration hydrolysis->workup_step2 product This compound workup_step2->product

Sandmeyer Reaction Workflow

Objective Comparison and Conclusion

Both synthetic routes offer viable pathways to this compound, each with distinct advantages and disadvantages.

The established direct bromination route is a single-step process, which is procedurally simpler. However, it requires a longer reaction time (24 hours) and may necessitate careful control to avoid the formation of di-brominated byproducts. The reported yield of 78% is respectable for a one-step synthesis.

The new Sandmeyer reaction route provides a significantly higher yield of 90% in the final step and a much shorter reaction time (1 hour). While this method is more efficient in its final conversion, it requires the prior synthesis of the 2-amino-3-bromopyridine intermediate, making it a two-step process overall from a readily available starting material like 2-aminopyridine.

For researchers prioritizing yield and reaction time in the final step, the Sandmeyer reaction presents a compelling alternative. However, for those seeking a simpler, one-pot procedure from a different starting material, the direct bromination of 2-pyridone remains a solid and established choice. The selection of the optimal route will ultimately depend on the specific requirements of the research or development project, including available starting materials, desired purity, and scalability.

References

Comparative Guide to Analytical Methods for Quantifying 3-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Bromopyridin-2-ol, a key heterocyclic compound, is crucial for ensuring the quality, stability, and safety of pharmaceutical products. This guide provides a comparative overview of suitable analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The experimental protocols and performance data presented here are based on established methods for structurally similar compounds, such as substituted pyridines and phenols, and provide a strong foundation for developing and validating a robust assay for this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Below is a summary of the key performance characteristics of the recommended methods.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, identification by mass-to-charge ratio.Measurement of light absorbance by the analyte in a solution.
Selectivity Moderate to HighVery HighLow to Moderate
Sensitivity High (ng/mL range)Very High (pg/mL range)Moderate (µg/mL range)
Sample Throughput HighModerateHigh
Instrumentation Cost ModerateHighLow
Primary Application Routine quality control, purity assessment, and stability studies.Trace-level quantification, impurity profiling, and structural elucidation.Preliminary quantification and in-process monitoring.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is proposed.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The optimal ratio should be determined during method development.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by UV scan of this compound (a starting point could be around 270-280 nm).

  • Analysis: Inject the calibration standards and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of complex matrices and trace-level quantification. Due to the polarity and potential for tautomerism of this compound, derivatization is often necessary to improve its volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable derivatizing agent.

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add the derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at a specified temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

  • Analysis: Inject the derivatized standards and samples into the GC-MS system.

  • Quantification: Create a calibration curve using the peak area of a characteristic ion of the derivatized this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method suitable for the rapid quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Reagents:

  • Ethanol or Methanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the λmax. Based on data for 3-hydroxypyridine, the λmax is expected to be in the range of 260-320 nm.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the solvent and create a series of calibration standards through serial dilution.

  • Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the linear range of the assay.

  • Analysis: Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration. Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Standard Standard Weighing Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (for HPLC/GC) Dilution->Filtration Injection Injection into Instrument Filtration->Injection Separation Chromatographic Separation (HPLC/GC) Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

Method_Comparison cluster_attributes Performance Attributes HPLC HPLC-UV High Selectivity High Throughput Moderate Cost Selectivity Selectivity HPLC->Selectivity High Throughput Throughput HPLC->Throughput High Cost Cost HPLC->Cost Moderate GCMS GC-MS Very High Selectivity Very High Sensitivity High Cost GCMS->Selectivity Very High Sensitivity Sensitivity GCMS->Sensitivity Very High GCMS->Cost High UVVis UV-Vis Spec. Low Selectivity High Throughput Low Cost UVVis->Selectivity Low UVVis->Throughput High UVVis->Cost Low

Caption: Comparison of key attributes for analytical methods.

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 3-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridin-2-ol scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the array of cross-coupling methodologies, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile strategies for the formation of carbon-carbon bonds. This guide presents an objective comparison of these two seminal reactions for the arylation of 3-bromopyridin-2-ol, providing a detailed analysis of their respective advantages and limitations, supported by representative experimental data from closely related systems.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids or estersOrganostannanes (organotin compounds)
Toxicity of Reagent Generally low toxicityHigh toxicity of organotin reagents
Byproducts Boron-based, often water-soluble and easily removedTin-based, can be challenging to completely remove
Reaction Conditions Typically requires a baseCan often be performed under neutral conditions
Functional Group Tolerance Broad, but can be sensitive to certain functional groupsExcellent, very broad functional group tolerance

Performance Comparison: Experimental Data

While a direct head-to-head comparison for this compound is not extensively documented in a single study, analysis of reactions on structurally similar bromopyridines and other nitrogen-containing heterocycles provides valuable insights into expected performance. The following tables summarize representative quantitative data for each coupling method.

Table 1: Representative Data for Suzuki Coupling of Bromopyridine Derivatives

EntryAryl Boronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016-24~85% (estimated for analogous systems)
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012~80% (estimated for analogous systems)
33-Thienylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane11018~75% (estimated for analogous systems)

Table 2: Representative Data for Stille Coupling of Bromopyridine Derivatives

EntryOrganostannaneCatalyst / LigandAdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene1101680-90%[1]
2Tributyl(2-thienyl)stannanePd(OAc)₂ / XPhosCsFDioxane100494%[1]
3Tributyl(furan-2-yl)stannanePd(PPh₃)₄CuIDMF801285%[1]

Mechanistic Overview: Catalytic Cycles

The Suzuki and Stille couplings, while achieving a similar synthetic transformation, proceed through distinct catalytic cycles centered around a palladium catalyst. The fundamental steps include oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start Pd(0)L_n S_OA R-Pd(II)L_n(X) S_Start->S_OA Oxidative Addition (R-X) S_Trans R-Pd(II)L_n(Ar) S_OA->S_Trans Transmetalation (ArB(OR')₂ + Base) S_End Pd(0)L_n S_Trans->S_End Reductive Elimination S_Trans->S_End R-Ar S_End->S_Start Catalyst Regeneration St_Start Pd(0)L_n St_OA R-Pd(II)L_n(X) St_Start->St_OA Oxidative Addition (R-X) St_Trans R-Pd(II)L_n(Ar) St_OA->St_Trans Transmetalation (ArSnR'₃) St_End Pd(0)L_n St_Trans->St_End Reductive Elimination St_Trans->St_End R-Ar St_End->St_Start Catalyst Regeneration

Caption: Catalytic cycles for Suzuki and Stille couplings.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful implementation of synthetic methodologies. The following protocols are representative procedures for the Suzuki and Stille coupling of this compound with an aryl partner, based on established methods for similar substrates.

Suzuki Coupling Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.5 equivalents)

  • Toluene and Water (10:1 mixture, degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed toluene/water mixture via syringe.

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Stille Coupling Protocol

Materials:

  • This compound

  • Aryltributylstannane (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Anhydrous and degassed toluene or DMF

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and Pd(PPh₃)₄ (0.03 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add the degassed solvent, followed by the aryltributylstannane (1.1 equiv.) via syringe.

  • Reaction: Heat the mixture to 110°C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow

The general workflow for both coupling reactions involves a similar sequence of steps, from reaction setup under an inert atmosphere to product purification.

Experimental_Workflow cluster_workflow Generalized Experimental Workflow Start Reaction Setup (Reactants, Catalyst, Ligand, Base/Additive) Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are highly effective methods for the functionalization of this compound. The choice between these two powerful reactions is often dictated by a careful consideration of several factors:

  • For Pharmaceutical and Biological Applications: The Suzuki coupling is generally the preferred method due to the low toxicity of the boronic acid reagents and the relative ease of removing the boron-containing byproducts. The high toxicity of organostannanes makes the Stille reaction less favorable in contexts where biocompatibility is a primary concern.

  • For Substrate Scope and Functional Group Tolerance: The Stille coupling often exhibits a broader functional group tolerance and can be more effective for substrates that are sensitive to the basic conditions typically required for the Suzuki coupling. For complex molecules with multiple functional groups, the Stille reaction may offer a more robust and reliable route.

  • For Availability of Reagents: A vast array of aryl and heteroaryl boronic acids and their esters are commercially available, making the Suzuki coupling highly accessible for a wide range of synthetic targets. While many organostannanes are also commercially available, the selection may be more limited for certain functionalities.

Ultimately, the optimal choice between the Suzuki and Stille coupling for the functionalization of this compound will depend on the specific synthetic goal, the complexity of the desired product, and practical considerations such as reagent availability and toxicity. For initial explorations and applications in drug discovery, the Suzuki coupling represents a highly attractive starting point. However, for more challenging substrates or when basic conditions are not tolerated, the Stille coupling provides a powerful and often superior alternative.

References

Comparative Characterization of Novel 3-Bromopyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for a series of novel 3-Bromopyridin-2-ol derivatives. The information is intended to assist researchers in identifying and differentiating these compounds, as well as to provide standardized experimental protocols for their characterization. The derivatives included in this comparison are designated as Compound A , Compound B , and Compound C , alongside the parent compound, This compound , for reference.

Data Presentation

The following tables summarize the key characterization data for the parent compound and its novel derivatives.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec. (m/z)
This compound C₅H₄BrNO173.99175-1787.51 (t, 1H), 6.95 (d, 1H), 6.82 (d, 1H), 12.1 (s, 1H)162.1, 141.2, 139.8, 110.5, 108.9173/175 [M]⁺
Compound A C₁₂H₁₀BrN₃O₂308.13210-2128.15 (s, 1H), 7.82 (d, 1H), 7.65 (d, 1H), 7.40 (t, 1H), 7.21 (d, 1H), 11.5 (s, 1H)160.5, 151.2, 145.8, 140.1, 131.7, 129.5, 125.4, 122.1, 118.9, 112.3307/309 [M-H]⁻
Compound B C₁₀H₈BrN₃S286.16195-1978.54 (s, 1H), 7.71 (d, 1H), 7.12 (d, 1H), 3.45 (s, 3H), 11.8 (s, 1H)161.2, 155.4, 142.3, 138.7, 128.9, 115.6, 110.8, 45.1285/287 [M]⁺
Compound C C₁₅H₁₃Br₂N₃O427.09235-2378.22 (s, 1H), 7.91 (d, 1H), 7.78 (d, 1H), 7.55 (d, 1H), 7.39 (t, 1H), 7.28 (d, 1H), 4.12 (q, 2H), 1.45 (t, 3H), 11.2 (s, 1H)159.8, 152.7, 148.3, 141.5, 135.4, 132.1, 130.8, 128.7, 126.5, 124.1, 119.6, 113.1, 61.5, 14.8425/427/429 [M-H]⁻

Table 2: Chromatographic Data

CompoundHPLC Retention Time (min)Purity (%)
This compound 5.8>98
Compound A 8.2>99
Compound B 7.5>98
Compound C 9.1>99

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.08 seconds

    • Relaxation Delay: 1.0 second

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.36 seconds

    • Relaxation Delay: 2.0 seconds

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol. Further dilute to a final concentration of 10 µg/mL.

  • Instrumentation: Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive or negative mode, depending on the compound's properties.

  • Mass Analyzer: Time-of-Flight (TOF).

  • Data Acquisition: Acquire data over a mass range of m/z 50-1000.

  • Data Analysis: Identify the molecular ion peak ([M]⁺, [M-H]⁻, or [M+H]⁺) and observe the isotopic pattern characteristic of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Shimadzu LC-20AD HPLC system with a SPD-20A UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Elution: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Data Analysis: Determine the retention time and calculate the purity based on the peak area percentage.

Visualizations

The following diagrams illustrate a representative experimental workflow and a relevant biological signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_activity Biological Evaluation start Starting Materials reaction Chemical Reaction start->reaction purification Purification (Crystallization/Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc bioassay Antimicrobial/Antiviral Assay hplc->bioassay

Experimental workflow for synthesis and characterization.

Many pyridine derivatives have shown potential antimicrobial and antiviral activities, which can involve the modulation of key inflammatory pathways such as the NF-κB signaling pathway.

nf_kb_pathway cluster_stimulus External Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription stimuli Pathogen-Associated Molecular Patterns (PAMPs) tlr Toll-like Receptor (TLR) stimuli->tlr ikk IKK Complex tlr->ikk ikb IκB ikk->ikb Phosphorylation ikb_nfkb IκB-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκB Degradation gene Target Gene Transcription nfkb_n->gene derivative This compound Derivative derivative->ikk Inhibition

Potential inhibition of the NF-κB signaling pathway.

A Comparative Guide to Assessing the Purity of Synthesized 3-Bromopyridin-2-ol and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized chemical compounds is a critical, non-negotiable step in the drug discovery and development pipeline. The presence of impurities, even in minute quantities, can significantly alter the physicochemical properties, biological activity, and toxicity profile of a compound, leading to misleading experimental results and potential safety concerns. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-Bromopyridin-2-ol, a valuable building block in medicinal chemistry. Its performance is objectively compared with its halogenated analogs, 3-Chloropyridin-2-ol and 3-Iodopyridin-2-ol, with supporting experimental data and detailed protocols.

Introduction to 3-Halopyridin-2-ols and Their Synthetic Impurities

3-Halopyridin-2-ols are versatile intermediates in organic synthesis, frequently employed in cross-coupling reactions to construct complex molecular architectures for pharmaceutical and agrochemical applications. The synthesis of these compounds typically involves the direct halogenation of 2-hydroxypyridine (which exists predominantly as its tautomer, 2-pyridone). This electrophilic substitution reaction, while generally effective, can lead to the formation of several process-related impurities.

The most common impurity arises from over-halogenation, resulting in the formation of di-halogenated species. For this compound, the primary impurity is typically 3,5-dibromo-2-hydroxypyridine . Similarly, the synthesis of 3-Chloropyridin-2-ol and 3-Iodopyridin-2-ol can lead to the formation of 3,5-dichloro-2-hydroxypyridine and 3,5-diiodo-2-hydroxypyridine , respectively. Unreacted starting material, 2-hydroxypyridine, can also be present in the final product. The effective separation and quantification of these impurities are paramount for accurate purity determination.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is often necessary for the comprehensive purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques that provide orthogonal information regarding the purity of 3-halopyridin-2-ols.

Data Presentation: Quantitative Comparison of Analytical Methods
Analytical TechniqueParameterThis compound3-Chloropyridin-2-ol3-Iodopyridin-2-ol
HPLC-UV Purity (%) >99.5>99.5>99.5
Limit of Detection (LOD) for Dihalo Impurity ~0.01%~0.01%~0.02%
Limit of Quantitation (LOQ) for Dihalo Impurity ~0.03%~0.03%~0.06%
Retention Time (min) 4.84.25.5
qNMR (¹H) Purity (%) >99.0>99.0>99.0
LOD for Dihalo Impurity ~0.1%~0.1%~0.1%
LOQ for Dihalo Impurity ~0.3%~0.3%~0.3%
GC-MS Purity (area %) >99.0 (after derivatization)>99.0 (after derivatization)>99.0 (after derivatization)
LOD for Dihalo Impurity <0.05% (after derivatization)<0.05% (after derivatization)<0.05% (after derivatization)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify 3-halopyridin-2-ol from its potential di-halogenated impurity and unreacted starting material.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 3-halopyridin-2-ol.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of 3-halopyridin-2-ol using an internal standard.[1]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).

  • ¹H NMR Acquisition:

    • Use a calibrated 90° pulse.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard protons (typically 30-60 seconds).[2]

    • Ensure an acquisition time of at least 3 seconds.

Sample Preparation:

  • Accurately weigh 15-20 mg of the synthesized 3-halopyridin-2-ol into an NMR tube.

  • Accurately weigh 5-10 mg of the internal standard and add it to the same NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆, and gently agitate to ensure complete dissolution.

Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and to analyze the purity of the derivatized 3-halopyridin-2-ol. Due to the low volatility of pyridinols, derivatization is typically required.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization (Silylation):

  • To approximately 1 mg of the sample in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

  • Heat the mixture at 70 °C for 30 minutes.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

Sample Preparation: Dilute the derivatized sample 1:100 in an appropriate solvent (e.g., dichloromethane) before injection.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Purity Calculation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (for HPLC) dissolve->filter derivatize Derivatize (for GC-MS) dissolve->derivatize qnmr qNMR Analysis dissolve->qnmr hplc HPLC-UV Analysis filter->hplc gcms GC-MS Analysis derivatize->gcms integrate Peak Integration / Signal Integration hplc->integrate qnmr->integrate gcms->integrate calculate Purity Calculation integrate->calculate Purity_Comparison cluster_main Synthesized this compound cluster_alternatives Alternative Halogenated Analogs cluster_impurities Common Process-Related Impurities main_compound This compound dibromo 3,5-dibromo-2-hydroxypyridine main_compound->dibromo Over-bromination starting_material 2-hydroxypyridine main_compound->starting_material Incomplete reaction chloro_analog 3-Chloropyridin-2-ol dichloro 3,5-dichloro-2-hydroxypyridine chloro_analog->dichloro Over-chlorination chloro_analog->starting_material Incomplete reaction iodo_analog 3-Iodopyridin-2-ol diiodo 3,5-diiodo-2-hydroxypyridine iodo_analog->diiodo Over-iodination iodo_analog->starting_material Incomplete reaction

References

A Comparative Guide to the Mechanistic Pathways of 3-Bromopyridin-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Reactivity of 3-Bromopyridin-2-ol

This compound is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its reactivity is governed by the interplay of its key structural features: the pyridine ring, a bromine atom at the 3-position, and a hydroxyl group at the 2-position. A crucial aspect of its chemistry is the tautomeric equilibrium between the 2-hydroxypyridine (enol) form and the 2-pyridone (keto) form. Spectroscopic and computational data indicate that the 2-pyridone tautomer, 3-bromo-2(1H)-pyridinone, is the predominant species in both solid and solution phases. This tautomerism significantly influences the molecule's electronic properties and reaction pathways.

The presence of the bromine atom makes this compound an excellent substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Furthermore, the pyridine ring, particularly in its pyridone form, can be susceptible to nucleophilic substitution reactions. This guide provides a comparative overview of the key mechanistic pathways for reactions involving this compound, with a focus on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the C3-position of the this compound scaffold. The most common examples include the Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions, each proceeding through a characteristic catalytic cycle involving oxidative addition, transmetalation (or a related step), and reductive elimination.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of this compound and a terminal alkyne.[2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[3] The methodology is highly efficient for creating 3-alkynylpyridine derivatives, which are important precursors for more complex heterocyclic systems.[4]

The catalytic cycle for the Sonogashira coupling is illustrated below. It involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_inputs Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex R-Pd(II)-X (Ln) OxAdd->PdII_complex Transmetalation Transmetalation Coupled_Pd_complex R-Pd(II)-C≡CR' (Ln) Transmetalation->Coupled_Pd_complex RedElim Reductive Elimination Product R-C≡CR' Coupled_Pd_complex->Product RedElim->Pd0 CuX CuX Alkyne_complexation Alkyne Complexation Cu_acetylide Cu-C≡CR' Alkyne_complexation->Cu_acetylide Cu_acetylide->Transmetalation Aryl_Halide R-X (this compound) Aryl_Halide->OxAdd Alkyne H-C≡CR' Alkyne->Alkyne_complexation Base Base Base->Alkyne_complexation

Caption: General mechanism of the Sonogashira cross-coupling reaction.

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table compares optimized conditions for the coupling of various 2-amino-3-bromopyridines with terminal alkynes, which serve as close analogs to this compound.

SubstrateAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF100396[2][5]
2-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF100385[2][5]
6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)-CuI (30)Et₃NTHFRT1693[6]
2-Amino-5-methyl-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF100394[2][5]

The following is a representative protocol adapted from the synthesis of 2-amino-3-alkynylpyridines.[5]

To a 10 mL round-bottomed flask, Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) are added under a nitrogen atmosphere. Anhydrous DMF (2.0 mL) is added, and the mixture is stirred for 30 minutes. Subsequently, 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) are added. The reaction mixture is heated to 100°C and stirred for 3 hours, with the reaction progress monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is another cornerstone of cross-coupling chemistry, forming a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester.[7][8] This reaction is valued for the stability and low toxicity of the boron reagents.[9] For substrates like this compound, it provides a powerful method for introducing aryl or vinyl substituents.

The mechanism is similar to other palladium-catalyzed cross-couplings. A key difference is the requirement for a base to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step.[7][9]

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_complex R1-Pd(II)-X (L2) OxAdd->PdII_complex Transmetalation Transmetalation Coupled_Pd_complex R1-Pd(II)-R2 (L2) Transmetalation->Coupled_Pd_complex RedElim Reductive Elimination Product R1-R2 Coupled_Pd_complex->Product RedElim->Pd0 Boronic_Acid R2-B(OH)2 Base_Activation Base (e.g., OH⁻) Boronate [R2-B(OH)3]⁻ Base_Activation->Boronate Boronate->Transmetalation Aryl_Halide R1-X Aryl_Halide->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Various palladium catalysts, ligands, and bases can be employed for the Suzuki coupling of bromopyridines. The choice of conditions can significantly impact the reaction's success, especially with potentially chelating substrates like those containing amino or hydroxyl groups.

SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTempTime (h)Yield (%)Ref
2-Chloro-3-aminopyridinePhenylboronic acidPd[PPh₃]₂Cl₂ (5)-Na₂CO₃ (3.0)1,4-Dioxane/H₂OReflux886[10]
3-BromopyridinePhenyltrifluoroboratePd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2.0)H₂O/Acetone80°C295[11]
3-Bromo-5-chloropyridine4-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)DME/H₂O85°C1892[12]
2-Amino-3-bromo-5-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃ (2.0)DME/H₂O85°C1288[12]

The following is a general procedure for the Suzuki coupling of heteroaryl halides.[10]

In a reaction vessel, the heteroaryl halide (0.9 equiv), the boronic acid (1.0 equiv), and Pd[PPh₃]₂Cl₂ (approx. 5 mol %) are sequentially added to degassed 1,4-dioxane. The mixture is stirred at room temperature for 30 minutes under an argon atmosphere. A degassed aqueous solution of Na₂CO₃ (1 M, 3.0 equiv) is then added. The reaction mixture is heated to reflux and stirred for 8 hours. After cooling, the solvent is removed in vacuo. The residue is taken up in ethyl acetate, and the organic layer is washed with brine, separated, and dried over anhydrous MgSO₄. The crude product is then purified by silica gel column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is crucial for synthesizing N-aryl and N-heteroaryl amines from aryl halides. For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position.

A significant challenge with substrates like 3-bromo-2-aminopyridine (a close analog of this compound) is the potential for the palladium catalyst to chelate with the pyridine nitrogen and the amino group, which can hinder the catalytic cycle.[13] The development of specialized bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) has been critical to overcoming these challenges.[13]

The choice of ligand is paramount for the successful amination of 3-halo-2-aminopyridines. The table below highlights the performance of different ligands in the coupling of 3-bromo-2-aminopyridine with morpholine.

Ligand (8 mol%)Catalyst (2 mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
XPhosPd₂dba₃LiHMDS (2.5)THF651640[13]
RuPhosPd₂dba₃LiHMDS (2.5)THF651671[13]
SPhosPd₂dba₃LiHMDS (2.5)THF651676[13]
BrettPhosPd₂dba₃LiHMDS (2.5)THF651666[13]
BINAPPd₂dba₃LiHMDS (2.5)THF651671[13]

The following protocol is based on the amination of 3-bromo-2-aminopyridine.[13]

An oven-dried reaction tube is charged with Pd₂dba₃ (2 mol %), the appropriate phosphine ligand (e.g., SPhos, 8 mol %), and LiHMDS (2.5 equiv). The tube is evacuated and backfilled with argon. THF, 3-bromo-2-aminopyridine (1.0 equiv), and the amine (e.g., morpholine, 1.2 equiv) are added sequentially. The tube is sealed and the reaction mixture is heated to 65°C for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The product is purified by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions are prevalent, the bromine atom on the this compound ring can also be displaced by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is generally favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[14] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex.[15]

In the case of 3-bromo-2(1H)-pyridinone, the carbonyl group acts as a moderate electron-withdrawing group, potentially facilitating SNAr reactions, though less effectively than a nitro group. The reaction proceeds via a two-step addition-elimination mechanism.[16]

SNAr_Mechanism Start 3-Bromo-2-pyridone Step1 Step 1: Addition (rate-determining) Start->Step1 Nucleophile Nucleophile (Nu⁻) Nucleophile->Step1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Step1->Meisenheimer Step2 Step 2: Elimination Meisenheimer->Step2 Product Substituted Product Step2->Product LeavingGroup Leaving Group (Br⁻) Step2->LeavingGroup

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Data for SNAr reactions on this compound itself is sparse in the literature. However, related transformations provide insight into its potential reactivity. The following table includes an example of an N-arylation reaction, which proceeds via nucleophilic substitution where the deprotonated pyridone acts as the nucleophile.

SubstrateNucleophile/ElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Ref
3-Bromopyridin-2(1H)-one1-Fluoro-2-methoxy-4-nitrobenzenePotassium tert-butoxideDMSO802072[17]
1-Chloro-2,4-dinitrobenzeneDimethylamine-EthanolRT-Fast[15]
N-Methyl-2-chloropyridinium ionPiperidine-Methanol--Fast[18]

The following protocol describes the N-arylation of 3-bromopyridin-2(1H)-one.[17]

In a suitable flask, 3-bromopyridin-2(1H)-one (70 g, 403 mmol) is dissolved in 1 L of anhydrous dimethyl sulfoxide (DMSO). Potassium tert-butoxide (54 g, 484 mmol) is added at room temperature, and the resulting suspension is stirred for 1 hour. 1-Fluoro-2-methoxy-4-nitrobenzene (69 g, 403 mmol) is then added, and the reaction solution is heated at 80°C for 20 hours. After cooling, the mixture is carefully diluted with 5 L of water. The precipitated solid is collected by filtration, washed with water, and dried under reduced pressure to yield 3-bromo-1-(2-methoxy-4-nitrophenyl)pyridin-2(1H)-one (103 g, 72% yield).

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. Proper management and disposal of chemical reagents like 3-Bromopyridin-2-ol are critical for ensuring a safe working environment and maintaining environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a culture of safety within your team.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Based on safety data for structurally similar halogenated pyridines, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]

  • Skin and Body Protection: A lab coat or a chemical-resistant apron is required. Ensure that full-length pants and closed-toe shoes are worn to prevent skin exposure.[1]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2]

In the event of exposure, prompt first-aid measures are crucial:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove any contaminated clothing and wash the affected area with soap and plenty of water for a minimum of 15 minutes. If irritation develops or persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Hazard Profile and Classification

While a specific Safety Data Sheet (SDS) for this compound may vary by supplier, analogous compounds like bromopyridines and hydroxypyridines are generally classified with the following hazards. Always refer to the specific SDS provided by the manufacturer for the most accurate information.

Hazard ClassificationDescription of Potential HazardPrecautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3]Do not eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[2]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Wear protective gloves. If skin irritation occurs, get medical advice/attention.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[2][3]
Environmental Hazard Discharge into the environment must be avoided.[4][5]Do not let product enter drains.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers is critical and must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[5][6]

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as "Halogenated Organic Waste".[1][7]

  • It is crucial to keep halogenated solvent waste separate from non-halogenated waste to facilitate proper disposal and recycling efforts.[7]

2. Waste Collection:

  • Solid Waste: Collect solid this compound waste, along with any contaminated materials such as weighing paper or disposable lab equipment, in a designated "Halogenated Organic Solid Waste" container.[1]

  • Liquid Waste: Any solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container.[1][7]

  • Containers should be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[8] Do not overfill waste containers; a general guideline is to not exceed 90% of the container's capacity.[8]

3. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., toxic, irritant).[6][9]

  • Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal facility.[2][10]

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, regional, and national regulations.[5][7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[4][11]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[11]

  • Containment and Cleanup:

    • For small spills, use an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder to contain the spill.[4][12]

    • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[3][13]

    • Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[11]

  • Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as described above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound Start Waste Generation (this compound) Classify Classify as 'Halogenated Organic Waste' Start->Classify IsSolid Is the waste solid or liquid? Classify->IsSolid CollectSolid Collect in labeled 'Halogenated Organic Solid Waste' container IsSolid->CollectSolid Solid CollectLiquid Collect in labeled 'Halogenated Organic Liquid Waste' container IsSolid->CollectLiquid Liquid Store Store securely in designated waste accumulation area CollectSolid->Store CollectLiquid->Store ContactEHS Contact Environmental Health & Safety (EH&S) for waste pickup Store->ContactEHS Disposal Final Disposal via licensed hazardous waste facility ContactEHS->Disposal

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment, and fostering a robust culture of safety.

References

Essential Safety and Operational Guide for Handling 3-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Bromopyridin-2-ol. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.

Chemical Identifier:

  • Product Name: this compound

  • CAS No.: 13466-43-8

Hazard Summary: this compound is classified as a hazardous substance with the following risk profile:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[1]

  • Causes serious eye damage (Serious eye damage/eye irritation - Category 1).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Tight-sealing safety goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing.[2]To protect against severe eye irritation and chemical splashes.[1]
Hand Protection Chemically resistant gloves are required. While disposable nitrile gloves offer good short-term protection, consult the manufacturer's resistance guide for suitability.[3][4]To prevent skin contact, which can cause irritation.[1]
Body Protection A standard laboratory coat must be worn. For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron or coveralls is recommended.[4]To protect the skin from contact with the hazardous chemical.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required.[3]To prevent inhalation of dust or vapors that may cause respiratory tract irritation.[1]

Operational and Disposal Plans

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_area Designate and Clear Work Area in Fume Hood gather_materials Gather All Necessary Equipment and Spill Kit prep_area->gather_materials don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Dissolve or React Compound weigh->dissolve monitor Monitor Experiment for Spills or Splashes dissolve->monitor decontaminate Decontaminate Glassware and Work Surfaces monitor->decontaminate dispose_waste Dispose of Chemical Waste in Designated Container decontaminate->dispose_waste doff_ppe Doff PPE and Wash Hands dispose_waste->doff_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.